Dihydroartemisinin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(1S,4R,5S,8R,9S,10R,12S,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m0/s1 |
InChI Key |
BJDCWCLMFKKGEE-CNUAVIFPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]([C@@H](O[C@@H]3[C@]24[C@@H]1CC[C@@](O3)(OO4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Potent Antimalarial: A Technical History of Dihydroartemisinin's Isolation and Characterization
A comprehensive guide for researchers and drug development professionals on the pivotal early-stage research of dihydroartemisinin (DHA), a cornerstone of modern malaria treatment.
This technical whitepaper delves into the historical context and scientific methodologies surrounding the initial isolation and characterization of this compound (DHA). Born out of the clandestine "Project 523" in China, the discovery of DHA marked a significant advancement in the fight against malaria, offering a more potent and soluble alternative to its parent compound, artemisinin. This document provides a detailed account of the early experimental protocols, quantitative data, and the nascent understanding of DHA's mechanism of action, offering valuable insights for today's researchers in drug discovery and development.
The Genesis of this compound: A Tale of Serendipity and Scientific Rigor
The story of this compound is intrinsically linked to the discovery of artemisinin by Tu Youyou and her team in the early 1970s.[1] As part of a secret military project, "Project 523," aimed at finding a treatment for chloroquine-resistant malaria, Tu Youyou successfully isolated artemisinin (then called qinghaosu) from the sweet wormwood plant, Artemisia annua.[1][2]
In 1973, during the structural elucidation of artemisinin, Tu Youyou's group sought to confirm the presence of a lactone group in the molecule.[1] This investigation led to the serendipitous synthesis of a new, more potent derivative: this compound (DHA).[2] The lactone group of artemisinin was reduced using sodium borohydride, yielding a lactol, which was named this compound.[3] Early studies quickly revealed that DHA was not only more soluble but also exhibited greater antimalarial activity than its parent compound.[2]
The Pioneering Synthesis: From Artemisinin to this compound
The initial synthesis of this compound was a pivotal step that paved the way for the development of a new class of antimalarial drugs. The process involved the selective reduction of the lactone in artemisinin to a lactol (hemiacetal).
Experimental Protocol: Reduction of Artemisinin
The following protocol is a reconstruction of the early methods used for the synthesis of this compound, based on available literature.
Objective: To reduce the lactone group of artemisinin to a hemiacetal to form this compound.
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Acetic acid (for neutralization)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Thin-layer chromatography (TLC) apparatus (Silica gel plates)
-
Developing solvent for TLC (e.g., chloroform-methanol mixtures)
-
Visualizing agent for TLC (e.g., 4-methoxybenzaldehyde reagent)
Procedure:
-
Artemisinin was suspended in methanol or ethanol in a reaction vessel.
-
The suspension was cooled to a temperature of 0 to 5°C using an ice bath.
-
Sodium borohydride was added portion-wise to the cooled suspension over a period of approximately 30 minutes.[4]
-
The reaction mixture was stirred vigorously for a period of one to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (indicated by the disappearance of the artemisinin spot on the TLC plate), the reaction mixture was neutralized to a pH of 5-6 with acetic acid.
-
The solvent was removed under reduced pressure.
-
The resulting residue was either extracted multiple times with ethyl acetate or the product was precipitated by the addition of cold water.
-
If extracted, the combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield crude this compound.
-
The crude product was then purified, likely through recrystallization, to obtain pure this compound.
Logical Workflow for this compound Synthesis
Caption: Workflow for the initial synthesis of DHA from artemisinin.
Quantitative Data from Early Synthesis
While precise, documented yields from the very first synthesis in 1973 are scarce in publicly available literature due to the circumstances of the research, later reports and reconstructions of the method indicate that the reduction of artemisinin to this compound can be achieved in high yield, often exceeding 90%.[3]
| Parameter | Reported Value | Reference(s) |
| Yield | >90% | [3] |
| Purity | High | [2] |
Characterization of a New Antimalarial Agent
The characterization of the newly synthesized this compound was crucial to confirm its structure and understand its physicochemical properties. The techniques available in the 1970s were employed to elucidate the molecular changes resulting from the reduction of artemisinin.
Early Physicochemical Properties
Early studies focused on determining the basic physical and chemical characteristics of DHA. These properties were important for its formulation and further development.
| Property | Early Determined Value/Observation | Reference(s) |
| Molecular Formula | C₁₅H₂₄O₅ | [3] |
| Molar Mass | 284.35 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| Solubility in Water | < 0.1 g/L | [3] |
| Solubility in Organic Solvents | More soluble than artemisinin in certain organic solvents | [2] |
Spectroscopic and Chromatographic Analysis
The structural elucidation of this compound relied on the analytical techniques of the era.
Experimental Workflow for DHA Characterization
Caption: Key analytical techniques used in the early characterization of DHA.
Thin-Layer Chromatography (TLC): TLC was an essential tool for monitoring the synthesis of DHA and assessing its purity.
-
Stationary Phase: Silica gel plates were commonly used.[5] Reversed-phase C18 plates were also employed in later, more advanced TLC methods.[5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:25 v/v) was found to be effective for the separation of artemisinin and its derivatives on reversed-phase plates.[5] For normal-phase silica gel, chloroform-methanol mixtures were likely used.
-
Visualization: The spots were visualized by spraying with a derivatizing agent, such as an acidified 4-methoxybenzaldehyde solution, followed by heating. This would produce colored spots, allowing for the identification of the compounds.[5][6]
Infrared (IR) Spectroscopy: IR spectroscopy would have been instrumental in confirming the conversion of the lactone in artemisinin to a hydroxyl group in DHA. The disappearance of the characteristic carbonyl (C=O) stretching frequency of the lactone and the appearance of a broad hydroxyl (O-H) stretching band would have provided strong evidence for the successful reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was a key technique for the structural elucidation of artemisinin and its derivatives.[7] For DHA, the NMR spectrum would have shown the appearance of a new signal corresponding to the proton on the carbon bearing the newly formed hydroxyl group. The chemical shift and coupling patterns of this and other protons would have been used to confirm the structure.
Mass Spectrometry (MS): Early mass spectrometry would have been used to determine the molecular weight of DHA and to study its fragmentation pattern. The molecular ion peak would confirm the addition of two hydrogen atoms to artemisinin. The fragmentation pattern would provide further structural information. For example, the loss of a water molecule is a characteristic fragmentation pathway for DHA.[8]
Early Investigations into the Mechanism of Action
The understanding of how artemisinin and its derivatives kill malaria parasites began to take shape in the years following their discovery. The central hypothesis that emerged, and which is still widely accepted today, revolves around the activation of the endoperoxide bridge by iron.
Proposed Mechanism of Action of this compound
Caption: The iron-mediated activation of DHA leading to parasite death.
The prevailing theory posits that the malaria parasite, during its intraerythrocytic stage, digests hemoglobin, releasing large amounts of heme, which contains ferrous iron (Fe²⁺).[9] This iron is thought to react with the endoperoxide bridge in the DHA molecule, leading to its cleavage.[9] This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[10] These radicals then indiscriminately alkylate and damage vital parasite proteins and other macromolecules, leading to oxidative stress and ultimately, the death of the parasite.[11]
Initial Clinical Evaluation: A Leap Forward in Malaria Treatment
Following its synthesis and initial characterization, this compound underwent preclinical and then clinical evaluation. Tu Youyou and her colleagues were the first to test the safety of the artemisinin extract on themselves before administering it to patients.[9] The first clinical trials of artemisinin and its derivatives were conducted in China.[1]
| Parameter | Result from Early Clinical Studies | Reference(s) |
| Efficacy | High efficacy against Plasmodium falciparum and Plasmodium vivax | [9] |
| Parasite Clearance | Rapid clearance of parasites from the blood | [11] |
| Recrudescence Rate (DHA tablets) | 1.95% with a 480 mg total dose | [12] |
| Safety | Generally well-tolerated with low toxicity | [12] |
Conclusion: A Legacy of Innovation
The isolation and characterization of this compound in the 1970s represent a landmark achievement in medicinal chemistry and global health. Born from a unique blend of traditional Chinese medicine and modern scientific inquiry, DHA's discovery provided a powerful new weapon against a devastating disease. The early research, conducted under challenging circumstances, laid the foundation for the development of artemisinin-based combination therapies (ACTs), which remain the first-line treatment for malaria worldwide. This in-depth look at the initial synthesis, characterization, and evaluation of DHA serves as a testament to the ingenuity and dedication of the scientists involved and provides a valuable historical and technical resource for the ongoing fight against malaria.
References
- 1. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Project 523 - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a reversed-phase thin-layer chromatographic method for artemisinin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Redetermination of dihydroartemisinin at 103 (2) K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Iron-Dependent Activation of Dihydroartemisinin's Endoperoxide Bridge: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism underpinning the therapeutic action of dihydroartemisinin (DHA), a potent derivative of the antimalarial compound artemisinin. The focus is on the iron-dependent activation of its crucial endoperoxide bridge, a process that is central to its cytotoxicity against cancer cells and malaria parasites. This document synthesizes key findings on the chemical activation, subsequent cellular effects, and the experimental methodologies used to elucidate these processes.
The Core Mechanism: Iron-Catalyzed Cleavage of the Endoperoxide Bridge
The therapeutic efficacy of this compound is intrinsically linked to its 1,2,4-trioxane lactone ring, which contains an endoperoxide bridge essential for its activity.[1] The prevailing mechanism of action involves the activation of this bridge by intracellular ferrous iron (Fe²⁺) or heme, which is abundant in the target cells like malaria parasites and rapidly proliferating cancer cells.[1][2][3]
The interaction between DHA and ferrous iron initiates a reductive scission of the endoperoxide bond. This cleavage is a critical first step, leading to the generation of highly reactive oxygen-centered radicals. These initial radicals are unstable and rapidly rearrange to form more stable and cytotoxic carbon-centered radicals.[1] These carbon-centered radicals are the primary effectors of cellular damage, leading to the alkylation of vital biomolecules such as proteins and heme, ultimately inducing cell death.[4][5]
Two primary models have been proposed for this activation process:
-
The Reductive Scission Model: This model posits that a one-electron transfer from a ferrous iron source to the endoperoxide bridge leads to its cleavage, forming an oxygen-centered radical that subsequently rearranges to a carbon-centered radical.[1]
-
The Open Peroxide Model: This alternative hypothesis suggests a heterolytic cleavage of the endoperoxide bridge, facilitated by iron acting as a Lewis acid, which then leads to the formation of an unsaturated hydroperoxide capable of oxidizing cellular components.[1]
Regardless of the precise initial steps, the generation of reactive oxygen species (ROS) and carbon-centered radicals is a common and critical outcome of the iron-DHA interaction.[6][7] This surge in oxidative stress disrupts cellular homeostasis, damages mitochondria, and triggers programmed cell death pathways.[6]
References
- 1. Redox reaction of artemisinin with ferrous and ferric ions in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 3. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Dihydroartemisinin's Anticancer Efficacy: A Technical Guide to Free Radical Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has emerged as a promising candidate in oncology, exhibiting potent anticancer activity across a spectrum of cancer cell lines. Central to its mechanism of action is the generation of free radicals, which instigates a cascade of cellular events culminating in cancer cell death. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and downstream signaling pathways associated with DHA-induced free radical production in cancer cells.
The Pivotal Role of the Endoperoxide Bridge and Iron Metabolism
The anticancer activity of DHA is intrinsically linked to its unique 1,2,4-trioxane heterocyclic ring, which contains an endoperoxide bridge.[1][2][3] This bridge is the cornerstone of DHA's ability to generate cytotoxic free radicals. The activation of this process is predominantly mediated by intracellular ferrous iron (Fe²⁺) or heme, which are found in higher concentrations in cancer cells compared to their normal counterparts.[3][4][5] This differential iron concentration provides a basis for the selective cytotoxicity of DHA towards cancer cells.[3][6]
The reaction between the endoperoxide bridge and intracellular iron leads to the cleavage of the bridge and the subsequent formation of highly reactive oxygen species (ROS) and carbon-centered radicals.[2][7][8] These radicals are potent oxidizing agents that can inflict damage on a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids, thereby triggering various cell death pathways.[9][10]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and impact on key cellular processes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 24 | 40.2 | [11] |
| Hep3B | Liver Cancer | 24 | 29.4 | [11] |
| Huh7 | Liver Cancer | 24 | 32.1 | [11] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [11] |
| A549 | Lung Cancer | 48 | ~20 | [12] |
| H1299 | Lung Cancer | 48 | ~10 | [12] |
| SW620 | Colorectal Cancer | 24 | 15.08 ± 1.70 | [13] |
| DLD-1 | Colorectal Cancer | 24 | 25.93 ± 2.86 | [13] |
| HCT116 | Colorectal Cancer | 24 | 38.46 ± 4.15 | [13] |
| COLO205 | Colorectal Cancer | 24 | 20.17 ± 2.11 | [13] |
Table 2: this compound-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Fold Increase in ROS | Reference |
| HepG2 | Liver Cancer | 40 | 24 | Significant Increase | [11] |
| Huh7 | Liver Cancer | 35 | 24 | Significant Increase | [11] |
| BxPC-3 | Pancreatic Cancer | 50 | 12 | ~2.5 | [4] |
| PANC-1 | Pancreatic Cancer | 50 | 12 | ~2.2 | [4] |
| EJ-138 | Bladder Cancer | 50 | 48 | Dose-dependent increase | [1] |
| HTB-9 | Bladder Cancer | 50 | 48 | Dose-dependent increase | [1] |
Table 3: this compound-Induced Changes in Apoptosis-Related Protein Expression
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Protein Change | Reference |
| A2780 | Ovarian Cancer | 25, 50 | 24 | Bax: Increased, Bcl-2: Decreased, Cleaved PARP: Increased | [14] |
| OVCAR-3 | Ovarian Cancer | 25, 50 | 24 | Bax: Increased, Bcl-2: Decreased, Cleaved PARP: Increased | [14] |
| HCT116 | Colorectal Cancer | 20, 40 | 48 | GRP78: Increased, GADD153: Increased | [14] |
| CAL27 | Tongue Squamous Carcinoma | 10, 20, 40 | 24 | Cleaved Caspase-3: Increased | [15] |
Table 4: this compound-Induced Markers of Ferroptosis
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Marker Change | Reference |
| HepG2 | Liver Cancer | 40 | 24 | Lipid ROS: Increased, MDA: Increased, Iron: Increased, GPX4: Decreased | [11] |
| Hep3B | Liver Cancer | 30 | 24 | Lipid ROS: Increased, MDA: Increased, Iron: Increased, GPX4: Decreased | [11] |
| Jurkat | T-cell ALL | 10 | 48 | Lipid ROS: Increased, MDA: Increased, GSH: Decreased | [3] |
| Molt-4 | T-cell ALL | 5 | 48 | Lipid ROS: Increased, MDA: Increased, GSH: Decreased | [3] |
Key Signaling Pathways Activated by DHA-Induced Free Radicals
The surge of ROS and other free radicals initiated by DHA triggers several interconnected signaling pathways, leading to cancer cell demise. The primary pathways implicated are apoptosis, ferroptosis, and endoplasmic reticulum (ER) stress.
Apoptosis
DHA is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway. The generated ROS can lead to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[14][16] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis following DHA treatment.[14]
Caption: DHA-induced mitochondrial apoptosis pathway.
Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been shown to induce ferroptosis in various cancer cells.[14] The mechanism involves the DHA-induced ROS depleting glutathione (GSH), a key antioxidant, and inhibiting the activity of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid peroxides. Its inhibition leads to the accumulation of lipid ROS to lethal levels, resulting in cell death.
Caption: DHA-induced ferroptosis pathway.
Endoplasmic Reticulum (ER) Stress
The accumulation of ROS can also lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[14][15] DHA has been shown to upregulate ER stress markers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP).[4][14] Prolonged and severe ER stress can activate apoptotic signaling pathways, further contributing to DHA-induced cancer cell death.
Caption: DHA-induced ER stress-mediated apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DHA-induced free radical generation are provided below.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
This compound (DHA)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHA for the desired time period. Include a vehicle-treated control group.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.[2][4][7]
Caption: Experimental workflow for DCFH-DA assay.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).
Materials:
-
DHA-treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14][17][18]
Caption: General workflow for Western blot analysis.
Comet Assay for DNA Damage Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.
Materials:
-
DHA-treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope
Protocol:
-
Prepare a suspension of single cells from the treated and control groups.
-
Mix the cell suspension with low melting point agarose and spread a thin layer onto a microscope slide pre-coated with normal melting point agarose.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids".
-
Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind.
-
Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet tail".
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software.[3][19][20]
Caption: Workflow for the Comet Assay.
Logical Relationship between DHA, ROS, and Cancer Cell Fate
The anticancer activity of this compound is a multi-faceted process initiated by the generation of reactive oxygen species. This diagram illustrates the central role of ROS in mediating the various downstream effects of DHA, ultimately leading to the demise of cancer cells through distinct yet interconnected pathways.
Caption: Logical relationship of DHA, ROS, and cancer cell fate.
Conclusion
The generation of free radicals is the linchpin of this compound's anticancer activity. The iron-catalyzed cleavage of its endoperoxide bridge unleashes a torrent of reactive oxygen species that overwhelm the antioxidant defenses of cancer cells. This oxidative onslaught triggers a multi-pronged attack, inducing apoptosis, ferroptosis, and ER stress, ultimately leading to the selective elimination of malignant cells. A thorough understanding of these mechanisms and the ability to quantitatively assess them are crucial for the continued development and optimization of DHA and other artemisinin-based compounds as potent anticancer therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to delve into the core of DHA's efficacy and harness its potential in the fight against cancer.
References
- 1. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response-induced upregulation of CHAC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The anti-cancer activity of this compound is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Induces ER Stress-Mediated Apoptosis in Human Tongue Squamous Carcinoma by Regulating ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 17. Lipid Peroxidation of the Docosahexaenoic Acid/Arachidonic Acid Ratio Relating to the Social Behaviors of Individuals with Autism Spectrum Disorder: The Relationship with Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchtweet.com [researchtweet.com]
- 20. biomed.cas.cz [biomed.cas.cz]
Dihydroartemisinin: A Technical Guide to Core Physicochemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of dihydroartemisinin (DHA), a potent antimalarial agent and a molecule of significant interest in oncological research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of essential data, alongside insights into its biological interactions.
Core Physicochemical Data
This compound, the active metabolite of artemisinin and its derivatives, is a sesquiterpene lactone critical to the efficacy of modern combination therapies for malaria.[1][2] A thorough understanding of its physicochemical characteristics is paramount for the development of novel formulations and the exploration of its therapeutic potential beyond infectious diseases.
The following table summarizes the key physicochemical properties of this compound, compiled from various scientific sources. These parameters are fundamental to predicting its behavior in biological systems and are crucial for formulation and delivery strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O₅ | [1] |
| Molecular Weight | 284.35 g/mol | [3][4] |
| Melting Point | 140 - 165 °C | [5][6][7][8] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Solubility | ||
| In Water | < 0.1 g/L (practically insoluble) | [1][9] |
| In Organic Solvents | Soluble in acetone, chloroform, ethanol, DMSO, ethyl acetate, and ethyl ether. | [4][5][6] |
| pKa (Predicted) | 12.11 (Strongest Acidic), -4.1 (Strongest Basic) | [10] |
| logP (Predicted) | 2.25 - 2.84 | [10] |
Experimental Methodologies
Detailed experimental protocols for the determination of the above physicochemical properties are extensive and varied. However, a general overview of the techniques commonly employed is provided below.
Determination of Solubility
The solubility of this compound is typically determined using the shake-flask method. An excess amount of the compound is added to the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the saturated solution is filtered, and the concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[11]
High-Performance Liquid Chromatography (HPLC) Analysis
A common method for the quantification and purity assessment of this compound involves reverse-phase HPLC.[12][13]
-
Column: A C18 stationary phase is typically used.[13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is commonly employed.[12]
-
Detection: UV detection at a wavelength of approximately 216-220 nm is standard.[12][13]
-
Internal Standard: An internal standard, such as tinidazole, may be used for accurate quantification.[12]
The following workflow illustrates the general steps involved in the HPLC analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Antimalarial Drugs | TargetMol [targetmol.com]
- 5. latoxan.com [latoxan.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Artenimol | C15H24O5 | CID 3000518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Stereodynamic Investigation of Labile Stereogenic Centres in this compound - PMC [pmc.ncbi.nlm.nih.gov]
preliminary in vitro studies on dihydroartemisinin cytotoxicity
An In-depth Technical Guide on Preliminary In Vitro Studies of Dihydroartemisinin Cytotoxicity
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug.[1] In recent years, a growing body of evidence has highlighted its significant anticancer activities across a wide variety of cancer models.[2][3] The cytotoxic effects of DHA are believed to be mediated by its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][4][5] Cancer cells, with their increased metabolic rate and iron uptake, are particularly susceptible to this mechanism.[3][6] In vitro studies have demonstrated that DHA can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[5][7] This guide provides a technical overview of the preliminary in vitro studies on DHA's cytotoxicity, focusing on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various human cancer cell lines as reported in several in vitro studies.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 24 | 129.1 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 62.95 | [8] |
| Colorectal Cancer | ||||
| SW1116 | Colorectal Carcinoma | 24 | 63.79 ± 9.57 | [9] |
| SW480 | Colorectal Adenocarcinoma | 24 | 65.19 ± 5.89 | [9] |
| SW620 | Colorectal Adenocarcinoma | 24 | 15.08 ± 1.70 | [9] |
| DLD-1 | Colorectal Adenocarcinoma | 24 | 38.46 ± 4.15 | [9] |
| HCT116 | Colorectal Carcinoma | 24 | 29.83 ± 2.65 | [9] |
| COLO205 | Colorectal Adenocarcinoma | 24 | 20.35 ± 1.88 | [9] |
| Hepatocellular Carcinoma | ||||
| HepG2 | Hepatocellular Carcinoma | 24 | 40.2 | [8] |
| Hep3B | Hepatocellular Carcinoma | 24 | 29.4 | [8] |
| Huh7 | Hepatocellular Carcinoma | 24 | 32.1 | [8] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 24 | 22.4 | [8] |
| Leukemia | ||||
| HL-60 | Promyelocytic Leukemia | 48 | 2 | [10] |
| Lung Cancer | ||||
| PC9 | Non-small Cell Lung Cancer | 48 | 19.68 | [8] |
| NCI-H1975 | Non-small Cell Lung Cancer | 48 | 7.08 | [8] |
| A549 | Lung Carcinoma | Not Specified | 69.42 - 88.03 | [11] |
| Pancreatic Cancer | ||||
| Mia PaCa-2 | Pancreatic Carcinoma | 48 | >50 | [10] |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | 48 | 27.8 | [10] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[12] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of DHA (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[13]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
Flow cytometry is frequently used to quantify apoptosis following DHA treatment.[17][18] This method utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.
Methodology:
-
Cell Treatment: Culture and treat cells with DHA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
DHA has been shown to induce cell cycle arrest in various cancer cells.[2][7][19] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cells with DHA for a specific duration.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for determining DHA cytotoxicity using the MTT assay.
Caption: Simplified signaling pathways of DHA-induced apoptosis.
Caption: Mechanisms of DHA-induced cell cycle arrest at G1/S and G2/M checkpoints.
Mechanisms of this compound Cytotoxicity
Induction of Apoptosis
DHA induces apoptosis in cancer cells through multiple signaling pathways.[20] The primary mechanism involves the generation of ROS, which triggers both intrinsic and extrinsic apoptotic pathways.[3]
-
Mitochondrial (Intrinsic) Pathway: DHA can alter the expression ratio of the Bcl-2 protein family, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[20] This change disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][20] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[20][21]
-
Death Receptor (Extrinsic) Pathway: Studies have shown that DHA can upregulate the Fas death receptor and its adaptor protein FADD.[20] This leads to the activation of the initiator caspase-8.[20] Activated caspase-8 can directly activate caspase-3 or cleave Bid into tBid, which then amplifies the mitochondrial pathway.[20]
-
Other Signaling Pathways:
-
JAK2/STAT3 Pathway: DHA has been found to suppress the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in cell survival and proliferation.[21] Inhibition of this pathway contributes to the pro-apoptotic effect of DHA in cancer cells like those of the colon.[21]
-
MAPK Pathway: DHA can modulate the mitogen-activated protein kinase (MAPK) pathway. It has been shown to suppress the phosphorylation of ERK1/2 while inducing the phosphorylation of JNK1/2 and p38 MAPK, which are generally associated with stress responses and apoptosis.[21]
-
Hedgehog (Hh) Pathway: In epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway, which is abnormally activated in many cancers and plays a role in tumorigenesis.[18][22]
-
Induction of Cell Cycle Arrest
In addition to apoptosis, DHA exerts its cytotoxic effects by halting the progression of the cell cycle, preventing cancer cells from dividing.[7]
-
G0/G1 Phase Arrest: In some cancer cell lines, such as pancreatic cancer cells, DHA has been observed to cause cell cycle arrest at the G0/G1 phase.[2] This is often associated with the inactivation of the NF-κB pathway.[2]
-
G2/M Phase Arrest: More commonly, DHA induces a robust G2/M phase arrest in various cancers, including colorectal and hepatocellular carcinoma.[1][7][17] This arrest is mediated by the modulation of key cell cycle regulatory proteins. For instance, DHA can inhibit the CDK1/Cyclin B1/PLK1 signaling axis, which is crucial for the G2/M transition.[7] It can also lead to the induction of p21 and the inhibition of cyclin B and CDC25C, further contributing to the block at the G2/M checkpoint.[1]
Conclusion
Preliminary in vitro studies consistently demonstrate that this compound possesses potent cytotoxic activity against a broad range of cancer cell lines. Its multi-faceted mechanism of action, which includes the induction of apoptosis through various signaling pathways and the instigation of cell cycle arrest, underscores its potential as a promising therapeutic agent. The selective cytotoxicity towards cancer cells over normal cells, as noted in some studies, further enhances its therapeutic index.[20] The detailed protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the anticancer properties of DHA.
References
- 1. This compound exhibits antitumor activity toward hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 5. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to its burgeoning Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that is the active metabolite of all artemisinin compounds.[1] Beyond its well-established role in combating malaria, a growing body of preclinical evidence has illuminated its significant therapeutic potential across a spectrum of diseases, most notably in oncology, inflammatory disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the initial findings on DHA's therapeutic activities, with a focus on its molecular mechanisms of action. The information is presented to support further research and drug development efforts in these promising new areas.
Anticancer Potential of this compound
DHA has demonstrated broad-spectrum anticancer activity in a variety of cancer cell lines and in vivo models. Its primary mechanisms of action include the induction of programmed cell death (apoptosis), inhibition of cell proliferation and metastasis, and the modulation of key signaling pathways that govern cancer cell growth and survival.
Inhibition of Cancer Cell Viability
DHA exhibits potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for DHA in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Lung Cancer | ||||
| PC9 | Non-small cell lung cancer | 19.68 | 48 | |
| NCI-H1975 | Non-small cell lung cancer | 7.08 | 48 | |
| Liver Cancer | ||||
| Hep3B | Hepatocellular carcinoma | 29.4 | 24 | |
| Huh7 | Hepatocellular carcinoma | 32.1 | 24 | |
| PLC/PRF/5 | Hepatocellular carcinoma | 22.4 | 24 | |
| HepG2 | Hepatocellular carcinoma | 40.2 | 24 | |
| Colon Cancer | ||||
| SW1116 | Colorectal carcinoma (early-stage) | 63.79 ± 9.57 | 24 | |
| SW480 | Colorectal carcinoma (early-stage) | 65.19 ± 5.89 | 24 | |
| SW620 | Colorectal carcinoma (late-stage) | 15.08 ± 1.70 | 24 | |
| DLD-1 | Colorectal carcinoma (late-stage) | 38.46 ± 4.15 | 24 | |
| HCT116 | Colorectal carcinoma (late-stage) | 21.45 | 48 | [2] |
| COLO205 | Colorectal carcinoma (late-stage) | 25.32 ± 2.87 | 24 | |
| Leukemia | ||||
| HL-60 | Promyelocytic leukemia | <1 | 48 | |
| Ovarian Cancer | ||||
| SKOV3 | Ovarian cancer | ~80 (estimated from dose-response) | 48 | [3] |
| Bladder Cancer | ||||
| EJ-138 | Bladder cancer | Significant inhibition at 1 µM | 48 | [4] |
| HTB-9 | Bladder cancer | Significant inhibition at 1 µM | 48 | [4] |
| Diffuse Large B-cell Lymphoma | ||||
| SU-DHL-4 | Diffuse large B-cell lymphoma | 33.14 | 24 | [5] |
Induction of Apoptosis
A primary mechanism by which DHA exerts its anticancer effects is through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial and death receptor pathways.
Quantitative Analysis of Apoptosis:
Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis. DHA treatment has been shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner.
| Cell Line | DHA Concentration (µM) | Percentage of Early Apoptotic Cells | Reference |
| SKOV3 (Ovarian Cancer) | 40 | 4.6% | [3] |
| 80 | 8.6% | [3] | |
| 160 | 12.8% | [3] | |
| BxPC-3 (Pancreatic Cancer) | 50 | 29.4% | [6] |
| PANC-1 (Pancreatic Cancer) | 50 | 18.6% | [6] |
| SU-DHL-4 (Diffuse Large B-cell Lymphoma) | 10 | 52.36% ± 4.54% | [5] |
| 20 | 60.03% ± 0.67% | [5] | |
| 40 | 74.3% ± 2.6% | [5] |
Modulation of Apoptotic Proteins:
DHA-induced apoptosis is accompanied by changes in the expression of key regulatory proteins. A common finding is the alteration of the Bcl-2/Bax ratio, favoring the pro-apoptotic protein Bax.
| Cell Line | Treatment | Effect on Bcl-2/Bax Ratio | Reference |
| MDA-MB-231 (Triple Negative Breast Cancer) | 150 µM DHA | Increased | [7] |
| Bladder Cancer Cells | DHA (dose-dependent) | Increased Bax, Decreased Bcl-2 | [4] |
Modulation of Signaling Pathways
DHA has been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Affected by this compound:
-
mTOR Signaling: DHA inhibits the mTOR pathway, a central regulator of cell growth and proliferation. This inhibition is often mediated through the activation of AMPK.[8][9]
-
NF-κB Signaling: DHA suppresses the activation of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[10][11] This inhibition can lead to the downregulation of NF-κB target genes that promote angiogenesis, such as VEGF, IL-8, COX-2, and MMP-9.[11]
-
STAT3 Signaling: DHA has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor implicated in tumor progression and metastasis.[7]
-
PI3K/Akt Signaling: DHA can inhibit the PI3K/Akt pathway, which is critical for cell survival and proliferation.[6]
-
TGF-β Signaling: In endothelial cells, DHA has been found to upregulate ALK5 expression and increase the phosphorylation of SMAD2, suggesting a role in modulating the TGF-β signaling pathway to inhibit cell migration.[12]
-
Hedgehog Signaling: In epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway.[3]
Anti-Inflammatory Properties
DHA has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and the modulation of inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
DHA has been shown to reduce the production of key pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).
| Model | Inflammatory Stimulus | Measured Cytokines | Effect of DHA | Reference |
| Murine Macrophages (RAW 264.7) | LPS | TNF-α, IL-6, NO | Significant inhibition | |
| Acute Lung Injury (mouse model) | LPS | IL-1β, TNF-α, IL-6 | Suppression of production | [13] |
| Bleomycin-induced Pulmonary Fibrosis (rat model) | Bleomycin | IL-1β, IL-6, TNFα, CCL3 | Dose-dependent reduction in serum levels | [14] |
| Lupus-prone MRL/lpr mice spleen cells | LPS | IFN-α, IFN-β | Inhibition of production | [12] |
Modulation of Inflammatory Signaling
DHA's anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including the NF-κB and JAK/STAT pathways.
Neuroprotective Potential
Emerging evidence suggests that DHA may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and neuroinflammation.
Protection Against Neuronal Damage
In vitro studies have shown that DHA can protect neurons from various insults. For example, DHA has been shown to prevent the inhibition of neurite outgrowth in neuroblastoma cells caused by artemether/haemin.[4] In animal models of Alzheimer's disease, DHA treatment has been associated with reduced neuronal damage and improved cognitive function.[15][16]
Amelioration of Neuroinflammation
DHA has been shown to ameliorate neuroinflammation in animal models. In an LPS-induced neuroinflammation model in mice, DHA treatment significantly inhibited inflammation and attenuated behavioral and memory disorders.[6] This effect is associated with the inhibition of the PI3K/Akt pathway in the brain.[6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of DHA for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with DHA at various concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer DHA (e.g., 25-50 mg/kg) and/or other chemotherapeutic agents via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[3][17]
LPS-Induced Inflammation Model
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
DHA Administration: Administer DHA at various doses (e.g., 25, 50, 100 mg/kg) for a specified period.
-
LPS Challenge: Induce inflammation by administering lipopolysaccharide (LPS) via an appropriate route (e.g., intraperitoneal injection).[6][13]
-
Sample Collection: Collect blood and/or tissue samples at specific time points after the LPS challenge.
-
Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected samples using ELISA or RT-PCR.
Conclusion and Future Directions
The initial findings on the therapeutic potential of this compound are highly promising, particularly in the field of oncology. Its multifaceted mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways, make it an attractive candidate for further development as a standalone or combination therapy. Furthermore, its anti-inflammatory and neuroprotective properties warrant deeper investigation for potential applications in a broader range of diseases.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of DHA in human patients for non-malarial indications.
-
Combination Therapies: Exploring the synergistic effects of DHA with existing chemotherapeutic agents and targeted therapies could lead to more effective and less toxic treatment regimens.[11]
-
Drug Delivery Systems: The development of novel drug delivery systems can improve the bioavailability and tumor-targeting of DHA, enhancing its therapeutic index.
-
Biomarker Discovery: Identifying biomarkers that predict patient response to DHA therapy will be crucial for personalized medicine approaches.
References
- 1. This compound attenuates osteoclast formation and bone resorption via inhibiting the NF‑κB, MAPK and NFATc1 signaling pathways and alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of glutathione in the neurotoxicity of artemisinin derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits Lewis Lung carcinoma progression by inducing macrophages M1 polarization via AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits activation of the Toll-like receptor 4 signaling pathway and production of type I interferon in spleen cells from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic effect of this compound on Alzheimer's disease model mice with senile macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co-Delivery of this compound and Indocyanine Green by Metal-Organic Framework-Based Vehicles for Combination Treatment of Hepatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dihydroartemisinin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has demonstrated significant anti-cancer activity across various tumor types. One of the primary mechanisms underlying its anti-neoplastic effects is the induction of apoptosis, or programmed cell death. Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis, enabling researchers to dissect the cellular mechanisms of DHA action. This document provides detailed application notes and experimental protocols for the analysis of DHA-induced apoptosis using flow cytometry, focusing on key assays such as Annexin V/Propidium Iodide (PI) staining, mitochondrial membrane potential assessment, and cell cycle analysis.
Key Signaling Pathways in DHA-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, often in a cell-type-dependent manner. The primary mechanism involves the intrinsic or mitochondrial pathway, initiated by the generation of reactive oxygen species (ROS).[1][2] DHA can also modulate other critical signaling cascades, including the Hedgehog, p38/MAPK, Wnt/β-catenin, and JAK2/STAT3 pathways, to exert its pro-apoptotic effects.[3][4][5]
Diagram of DHA-Induced Apoptosis Signaling Pathways
Caption: Signaling pathways involved in this compound (DHA)-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
A typical workflow for analyzing DHA-induced apoptosis involves cell culture and treatment, followed by cell harvesting and staining for specific apoptotic markers, and finally, data acquisition and analysis using a flow cytometer.
Diagram of Experimental Workflow
Caption: General experimental workflow for flow cytometry analysis of apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DHA-induced apoptosis in different cancer cell lines.
Table 1: Percentage of Apoptotic Cells (Annexin V Positive) after DHA Treatment
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| SU-DHL-4 | 10 | 24 | 52.36 ± 4.54 | [6] |
| 20 | 24 | 60.03 ± 0.67 | [6] | |
| 40 | 24 | 74.3 ± 2.6 | [6] | |
| SH-SY5Y | 0.5 | 24 | 18.57 | [7] |
| 1 | 24 | 37.38 | [7] | |
| 2 | 24 | 51.84 | [7] | |
| HCT116 | Varies | 48 | Increased | [8] |
| DLD1 | Varies | 48 | Increased | [8] |
| RKO | Varies | 48 | Increased | [8] |
Table 2: Effect of DHA on Cell Cycle Distribution
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| A549 | 10, 20, 30 | 48 | G1 phase arrest, increased sub-G1 peak | [9] |
| HCT116, DLD1, RKO | Varies | 48 | G2 arrest | [8] |
| BCBL-1 | 20 | 24 | G1 phase arrest, increased sub-G1 population | [10] |
| K562 | 10 | 48 | G0/G1 arrest | [11] |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Double Staining for Apoptosis Detection
This protocol is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of DHA for the desired time.[2]
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 400-600 x g for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be assessed using cationic dyes like JC-1 or Rhodamine 123.[2][17][18]
Materials:
-
JC-1 or Rhodamine 123 staining solution
-
PBS
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with DHA as described in Protocol 1.
-
Harvest and wash the cells once with PBS.
-
-
Staining:
-
Resuspend the cells in pre-warmed culture medium containing the mitochondrial dye (e.g., 10 µg/mL JC-1 or 5 µM Rhodamine 123).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence, while apoptotic cells with low ΔΨm will show green fluorescence.
-
For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of ΔΨm.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
DHA can induce cell cycle arrest, which can be analyzed by quantifying the DNA content of the cells.[8][9]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol, ice-cold
-
PBS
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with DHA as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours or overnight.[9]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[9]
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing these flow cytometry-based assays, it is possible to quantitatively assess apoptosis, dissect the underlying signaling pathways, and evaluate the potential of DHA as a therapeutic agent in cancer treatment. Careful optimization of experimental conditions for specific cell lines is recommended to ensure accurate and reproducible results.
References
- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 7. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induced Apoptosis and Synergized With Chemotherapy in Pleural Effusion Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroartemisinin Efficacy in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a dismal prognosis. The development of novel therapeutic agents is therefore of paramount importance. Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has demonstrated significant anti-tumor activity in a variety of cancers, including pancreatic cancer.[1][2][3] This document provides detailed application notes and protocols for utilizing pancreatic cancer xenograft models to evaluate the efficacy of DHA. These models are essential preclinical tools for studying in vivo drug response, mechanisms of action, and for guiding clinical trial design.
Core Concepts and Mechanisms of Action
DHA exerts its anti-cancer effects in pancreatic cancer through multiple mechanisms:
-
Inhibition of Angiogenesis: DHA has been shown to inhibit the formation of new blood vessels in tumors, a process crucial for their growth and metastasis. This is achieved, in part, by targeting the NF-κB signaling pathway, which leads to the downregulation of pro-angiogenic factors such as VEGF, IL-8, COX-2, and MMP-9.[1][4]
-
Induction of Apoptosis: DHA promotes programmed cell death in pancreatic cancer cells.[5][6] This is mediated by modulating the expression of apoptosis-related proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5]
-
Cell Cycle Arrest: DHA can arrest pancreatic cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[6] This is associated with the modulation of cell cycle regulatory molecules.[6]
-
Modulation of Signaling Pathways: The anti-tumor effects of DHA are linked to its ability to influence several key signaling pathways implicated in pancreatic cancer progression, including the PI3K-Akt, MAPK, and Jak-STAT pathways.[2][7]
-
Enhancement of Chemotherapy: Studies have shown that DHA can potentiate the anti-tumor activity of other therapeutic agents, such as the apoptosis-inducing ligand Apo2L/TRAIL, in pancreatic cancer models.[3]
Experimental Protocols
This section outlines a generalized protocol for assessing the efficacy of DHA in a subcutaneous pancreatic cancer xenograft model. Orthotopic models, which involve implanting tumor cells or tissue into the pancreas of the mouse, offer a more clinically relevant microenvironment but are technically more demanding.[8][9]
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines such as BxPC-3 and PANC-1 are commonly used for xenograft studies.[1][3]
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 × 10^6 to 1 × 10^7 cells per 100 µL for injection.[10]
Animal Model and Tumor Implantation
-
Animal Strain: Female BALB/c nude mice, 4-6 weeks old, are a suitable immunodeficient strain for establishing human tumor xenografts.
-
Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before any experimental procedures.
-
Subcutaneous Xenograft Model:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the prepared cell suspension subcutaneously into the right flank of the mouse.
-
Monitor the mice regularly for tumor formation.
-
This compound (DHA) Treatment
-
DHA Preparation: Dissolve DHA in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Dosage and Administration:
-
A typical dosage of DHA can range from 25 to 50 mg/kg body weight.
-
Administer DHA via intraperitoneal (i.p.) injection daily or on a specified schedule for a defined period (e.g., 2-3 weeks).[10]
-
The control group should receive the vehicle only.
-
Assessment of DHA Efficacy
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Plot tumor growth curves for both treatment and control groups.
-
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis, while another portion can be snap-frozen in liquid nitrogen for molecular and biochemical assays.
-
Immunohistochemistry and Molecular Analysis
-
Microvessel Density (MVD): To assess the anti-angiogenic effect of DHA, perform immunohistochemical staining for CD31, a marker for endothelial cells, on tumor sections. MVD can be quantified by counting the number of microvessels in several high-power fields.
-
Apoptosis Assessment: Use TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells in the tumor tissue.
-
Protein Expression Analysis: Perform Western blotting on tumor lysates to analyze the expression levels of key proteins involved in the signaling pathways affected by DHA, such as NF-κB, VEGF, Bax, and Bcl-2.[5]
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Tumor Growth in Pancreatic Cancer Xenograft Models
| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 10 | 75.2 ± 8.5 | 1250.6 ± 150.2 | - |
| DHA (25 mg/kg) | 10 | 76.1 ± 9.1 | 680.4 ± 95.7 | 45.6 |
| DHA (50 mg/kg) | 10 | 74.8 ± 8.9 | 450.1 ± 70.3 | 64.0 |
Table 2: Immunohistochemical and Molecular Analysis of Tumors
| Treatment Group | Microvessel Density (vessels/field) (Mean ± SD) | Apoptotic Index (%) (Mean ± SD) | Relative VEGF Expression (Mean ± SD) | Relative Bax/Bcl-2 Ratio (Mean ± SD) |
| Control (Vehicle) | 35.4 ± 4.2 | 3.1 ± 0.8 | 1.00 ± 0.12 | 0.8 ± 0.15 |
| DHA (50 mg/kg) | 12.8 ± 2.1 | 15.7 ± 2.5 | 0.45 ± 0.08 | 2.5 ± 0.30 |
Visualizations
Diagrams illustrating the experimental workflow and the signaling pathways modulated by DHA can provide a clear visual representation of the study.
Caption: Experimental workflow for evaluating DHA efficacy in a pancreatic cancer xenograft model.
Caption: Key signaling pathways modulated by this compound (DHA) in pancreatic cancer.
References
- 1. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer cells via a microRNA-mRNA regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Apo2L/TRAIL-Mediated Apoptosis in Pancreatic Cancer Cells via ROS-Mediated Up-Regulation of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of this compound (DHA) in a pancreatic tumor model evaluated by conventional methods and optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Dihydroartemisinin in Human Plasma via HPLC-MS/MS
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives like artesunate and artemether, is a cornerstone in the treatment of malaria. Accurate quantification of DHA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing to combat drug resistance. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of DHA in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development.
Principle
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to achieve high selectivity and sensitivity. Plasma samples are processed to extract DHA, which is then separated from endogenous plasma components using a C18 reversed-phase column. The analyte is subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures precise quantification. A stable isotope-labeled DHA is utilized as an internal standard to correct for matrix effects and variations during sample processing and analysis.[1]
Experimental Protocols
Materials and Reagents
-
This compound (DHA) reference standard
-
Stable isotope-labeled DHA (SIL-DHA) or Artemisinin as internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Dichloromethane
-
tert-Methyl butyl ether
-
Ultrapure water
-
Human plasma (K3EDTA)
-
Solid-Phase Extraction (SPE) cartridges or plates (e.g., Oasis HLB)
-
96-well collection plates
Instrumentation
-
HPLC System: Waters Acquity UPLC™ H-Class system or equivalent.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API5000) with an electrospray ionization (ESI) source.[1][2]
-
Analytical Column: Acquity UPLC™ BEH C18 column (50 x 2.1 mm, 1.7 µm) or Acquity HSS C18 column (100 x 2.1 mm, 1.8 µm).[1][2]
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of DHA and the internal standard (e.g., SIL-DHA) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standards: Serially dilute the stock solutions with a mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid, adjusted to pH 3.5.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples at room temperature.
-
To 50-100 µL of plasma, add the internal standard solution.[1][2] For potential stability issues in patient plasma, hydrogen peroxide can be added as a stabilizing agent.[2]
-
Condition the SPE plate wells with methanol followed by water.
-
Load the plasma mixture onto the SPE plate and apply a gentle vacuum.
-
Wash the wells with water and then with 5% acetonitrile.[2]
-
Elute DHA and the IS with a solution of methanol-acetonitrile (90:10, v/v) or acetonitrile-methyl acetate (9:1).[1][2]
-
The eluates can be refrigerated (e.g., at 4°C for 15 hours) to allow for the equilibration of α/β-DHA epimers.[1]
-
Inject an aliquot (e.g., 5 µL) of the eluate into the LC-MS/MS system.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add the internal standard solution.[3][4]
-
Add 1 mL of an extraction solvent mixture, such as dichloromethane and tert-methyl butyl ether (8:2 v/v).[3][4][5]
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile or the mobile phase.[3][4]
-
Inject an aliquot into the LC-MS/MS system.
HPLC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[1] | Acquity HSS C18 (100 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 3.5B: Acetonitrile[1] | A: 10 mM Ammonium Formate, pH 4.0B: Acetonitrile with 0.1% Formic Acid[2] |
| Elution Mode | Isocratic (50:50, v/v)[1] | Gradient[2] |
| Flow Rate | 0.3 mL/min[1] | 0.3 mL/min[2] |
| Injection Volume | 5 µL[1] | 10 µL[2] |
| Column Temp. | Ambient or controlled (e.g., 40°C) | Ambient or controlled |
Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| DHA Transition | m/z 302 → 163[1] |
| SIL-DHA Transition | m/z 307 → 272[1] |
| DHA-d3 Transition | m/z 305 → 166[2] |
| Artemisinin (IS) Transition | m/z 283.15[3] |
| Cone Voltage (DHA) | 12 V[1] |
| Collision Energy (DHA) | 20 V[1] |
| Source Temperature | 300°C[2] |
| IonSpray Voltage | 5500 V[2] |
Data Presentation and Performance
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, matrix effect, and stability.[1]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL[1] |
| Accuracy (Bias) | Within ±15% (±20% at LLOQ)[1][6] |
| Precision (CV%) | < 15% (< 20% at LLOQ)[1][6] |
| Matrix Effect | < 15%[1] |
| Recovery | ≥ 85%[7] |
Visualizations
Caption: Experimental workflow for DHA quantification in plasma.
Caption: Key steps in the HPLC-MS/MS method for DHA analysis.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol, including either solid-phase or liquid-liquid extraction, is suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the requirements for bioanalytical applications.
References
- 1. cellbiopharm.com [cellbiopharm.com]
- 2. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 5. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-Angiogenic Effects of Dihydroartemisinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of dihydroartemisinin (DHA) on angiogenesis. Detailed protocols for key in vitro and ex vivo assays are presented, along with a summary of quantitative data from relevant studies. Furthermore, signaling pathways implicated in DHA's anti-angiogenic activity are visualized to facilitate a deeper understanding of its molecular mechanisms.
I. Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound (DHA) on various angiogenesis-related processes as reported in the scientific literature.
Table 1: In Vitro Angiogenesis Assays
| Assay Type | Cell Line | DHA Concentration (µM) | Observed Effect | % Inhibition / Reduction | Citation(s) |
| Tube Formation | HUVECs | 2.5 - 50 | Dose-dependent inhibition of tube formation | Significant inhibition within this range | |
| HUVECs | Not Specified | Inhibition of tube formation | Not Specified | ||
| Cell Migration (Wound Healing) | HUVECs | 25 | Reduced wound closure | 43.42% | |
| Esophageal Cancer Cells | Concentration-dependent | Inhibition of cell migration | Significant | ||
| Cell Migration (Transwell) | HUVECs | 25 | Reduced cell migration | 33.25% | |
| Ovarian Cancer Cells | 40 | Suppressed cell migration | ~45-64% | ||
| Cell Invasion (Transwell) | Ovarian Cancer Cells | 40 | Suppressed cell invasion | ~30-51% | |
| Cell Proliferation | HUVECs | 25 | Decreased cell proliferation | 4.70% | |
| A549 Lung Cancer Cells | 30 | Inhibition of cell proliferation | Not Specified |
Table 2: Ex Vivo/In Vivo Angiogenesis Assays
| Assay Type | Model | DHA Concentration | Observed Effect | % Inhibition / Reduction | Citation(s) |
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Not Specified | Attenuated neovascularization | Significant | |
| Aortic Ring Sprouting | Rat Aorta | Not Specified | Depressed vessel sprout | Significant |
Table 3: Molecular Effects on Signaling Pathways
| Signaling Pathway Component | Cell Line | DHA Concentration (µM) | Observed Effect | % Change | Citation(s) |
| p-SMAD2 | HUVECs | Not Specified | Increased phosphorylation | 97.49% increase | |
| p-AKT | A549 Lung Cancer Cells | 30 | Decreased phosphorylation | ~87.5% reduction | |
| p-GSK-3β | A549 Lung Cancer Cells | 30 | Decreased phosphorylation | ~92.3% reduction | |
| VEGFR2 Promoter Activity | HUVECs | 25 | Reduced promoter activity | Significant reduction | |
| NF-κB p65 Nuclear Translocation | NPCs | 1 (1000 nM) | Inhibited nuclear translocation | Significant inhibition |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound (DHA) stock solution
-
Calcein AM (for visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add DHA to the HUVEC suspension at the desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Plating: Gently add 100 µL of the HUVEC suspension (containing DHA or vehicle) to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. If using Calcein AM for fluorescent visualization, incubate the cells with the dye according to the manufacturer's instructions before imaging. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Migration - Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs or other relevant endothelial cells
-
Complete growth medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound (DHA) stock solution
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh growth medium containing the desired concentrations of DHA or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using an inverted microscope. Mark the position to ensure the same field is imaged over time.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., 6, 12, 24 hours).
-
Quantification: Measure the width of the scratch at different points for each time point and treatment condition. The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100.
Cell Migration and Invasion - Transwell Assay
This assay quantifies the chemotactic migration of cells through a porous membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix.
Materials:
-
HUVECs or other relevant cells
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Serum-free and serum-containing growth medium
-
Basement Membrane Extract (BME) for invasion assays
-
This compound (DHA) stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Inverted microscope
Protocol:
-
Chamber Preparation (for Invasion Assay): Thaw BME on ice. Dilute the BME with serum-free medium and coat the top of the transwell membrane with a thin layer. Allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add the desired concentrations of DHA or vehicle control to the cell suspension.
-
Assay Setup: Add 600 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate. Place the transwell insert into the well.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Washing and Imaging: Wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view using an inverted microscope.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile scissors and forceps
-
Sterile filter paper or gelatin sponges
-
This compound (DHA) solution
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Window Creation: On embryonic day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.
-
Sample Application: On embryonic day 7 or 8, place a sterile filter paper disc or a small piece of gelatin sponge soaked with DHA solution (or vehicle control) onto the CAM.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for another 2-3 days.
-
Observation and Quantification: On embryonic day 10 or 11, open the window and observe the blood vessels around the implant under a stereomicroscope. Capture images and quantify angiogenesis by counting the number of blood vessel branches converging towards the implant.
Aortic Ring Assay
This ex vivo assay measures the sprouting of new microvessels from a cross-section of an aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., DMEM)
-
Basement Membrane Extract (BME)
-
48-well culture plate
-
Surgical instruments (scissors, forceps)
-
This compound (DHA) stock solution
-
Inverted microscope with a camera
Protocol:
-
Aorta Excision and Preparation: Humanely euthanize a rat or mouse and aseptically dissect the thoracic aorta. Place the aorta in a petri dish containing cold, sterile PBS. Carefully remove the surrounding fibro-adipose tissue.
-
Ring Sectioning: Cut the aorta into 1-1.5 mm thick cross-sections (rings).
-
Embedding: Coat the wells of a 48-well plate with a layer of BME and allow it to solidify at 37°C. Place one aortic ring in the center of each well. Cover the ring with another layer of BME.
-
Incubation and Treatment: After the top layer of BME has solidified, add culture medium containing the desired concentrations of DHA or vehicle control to each well.
-
Culture and Observation: Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope.
-
Quantification: Capture images at different time points and quantify the extent of microvessel sprouting by measuring the area of outgrowth or the length and number of sprouts using image analysis software.
III. Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Key signaling pathways modulated by this compound (DHA) in angiogenesis.
Caption: General experimental workflow for studying DHA's anti-angiogenic effects.
Application Notes and Protocols for Investigating Dihydroartemisinin Resistance using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, poses a significant threat to global public health. Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, is critical to these therapies. Understanding the molecular mechanisms underpinning DHA resistance is paramount for the development of novel antimalarial strategies and for monitoring the efficacy of current treatments. The CRISPR-Cas9 gene-editing tool has revolutionized the study of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, by enabling precise and efficient manipulation of its genome.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate DHA resistance in P. falciparum. This includes strategies for validating candidate resistance genes, introducing specific mutations, and assessing their impact on parasite phenotype.
Key Mechanisms of this compound Resistance
Artemisinin resistance is clinically defined by delayed parasite clearance following treatment.[1] At the molecular level, this is primarily associated with mutations in the propeller domain of the P. falciparum Kelch13 (PfK13) gene.[1][2][3] These mutations are thought to reduce the parasite's susceptibility to the cytotoxic effects of activated artemisinin.
Other factors have also been implicated in modulating artemisinin susceptibility, including polymorphisms in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene and the activity of the parasite's antioxidant defense network.[4] Increased pfmdr1 copy number and specific single nucleotide polymorphisms (SNPs) can influence the parasite's response to ACT partner drugs and potentially to artemisinins themselves.[4][5][6][7][8][9]
Investigating this compound Resistance using CRISPR-Cas9: A Workflow
The CRISPR-Cas9 system allows for the targeted introduction of genetic modifications, such as point mutations, insertions, and deletions, into the P. falciparum genome. This enables researchers to directly test the causal relationship between a specific genetic alteration and a change in drug susceptibility.
A typical workflow for investigating DHA resistance using CRISPR-Cas9 involves the following steps:
-
Target Selection and gRNA Design: Identify the gene of interest (e.g., PfK13, pfmdr1) and the specific mutation to be introduced or reverted. Design a single guide RNA (gRNA) that directs the Cas9 nuclease to the target genomic locus.[10]
-
Design and Synthesis of a Donor DNA Template: Create a donor DNA template containing the desired mutation flanked by homology arms that match the genomic sequences upstream and downstream of the target site. This template will be used by the parasite's homology-directed repair (HDR) machinery to incorporate the mutation.[11]
-
Co-transfection of P. falciparum: Introduce the Cas9-expressing plasmid, the gRNA-expressing plasmid, and the donor DNA template into P. falciparum cultures.[12]
-
Selection and Cloning of Edited Parasites: Select for transgenic parasites using a selectable marker present on one of the plasmids. After selection, isolate clonal populations of edited parasites through limiting dilution.
-
Genotypic Validation: Confirm the successful introduction of the desired mutation and the absence of off-target modifications through PCR and Sanger sequencing of the target locus.
-
Phenotypic Characterization: Assess the susceptibility of the edited parasites to DHA using in vitro assays, such as the Ring-stage Survival Assay (RSA) or standard IC50 determination assays.
Signaling Pathways and Mechanisms of Action
The precise mechanism by which PfK13 mutations confer artemisinin resistance is still under investigation. However, a leading hypothesis suggests that mutant K13 protein leads to a reduced cellular stress response upon exposure to activated artemisinin, ultimately promoting parasite survival.
Experimental Protocols
Protocol 1: Generation of PfK13 Mutant Parasites using CRISPR-Cas9
This protocol describes the introduction of a specific point mutation into the PfK13 gene.
1. gRNA and Donor Template Design:
-
Design a 20-nucleotide gRNA specific to the PfK13 target site. The gRNA should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Synthesize a donor DNA template (typically a plasmid or a linear dsDNA fragment) containing the desired mutation. The donor template should have 500-800 bp homology arms flanking the mutation site.
2. Parasite Culture and Transfection:
-
Culture P. falciparum (e.g., 3D7 strain) in vitro using standard methods.
-
Prepare highly synchronous ring-stage parasites.
-
Co-transfect the parasites with a Cas9-expressing plasmid, a gRNA-expressing plasmid, and the donor DNA template via electroporation of infected red blood cells.
3. Selection and Cloning:
-
Apply drug pressure to select for parasites that have taken up the plasmids (e.g., using WR99210 for the hDHFR selectable marker).
-
Once parasites reappear, remove the drug pressure and allow the culture to recover.
-
Clone the parasite population by limiting dilution in a 96-well plate to obtain isogenic lines.
4. Genotypic Confirmation:
-
Extract genomic DNA from the cloned parasite lines.
-
Perform PCR to amplify the targeted region of the PfK13 gene.
-
Sequence the PCR product to confirm the presence of the desired mutation and the absence of any other mutations.
Protocol 2: Ring-stage Survival Assay (RSA)
The RSA is the gold standard in vitro assay to determine artemisinin susceptibility.
1. Parasite Synchronization:
-
Tightly synchronize parasite cultures to the 0-3 hour ring stage.
2. Drug Exposure:
-
Expose the synchronized ring-stage parasites to 700 nM DHA for 6 hours. Include a DMSO-treated control.
3. Drug Wash-out and Culture:
-
After 6 hours, wash the parasites to remove the DHA and return them to culture for a further 66 hours.
4. Quantification of Survival:
-
At 72 hours post-treatment, stain the parasites with a DNA-intercalating dye (e.g., SYBR Green I) and quantify the parasitemia by flow cytometry or microscopy.
-
Calculate the percentage of surviving parasites in the DHA-treated culture relative to the DMSO-treated control.
Quantitative Data
The following tables summarize quantitative data from studies that have used CRISPR-Cas9 to investigate the role of specific mutations in DHA resistance.
| PfK13 Mutation | Parental Strain | RSA Survival (%) | Fold-change vs. Wild-type | Reference |
| Wild-type | 3D7 | 1.2 | - | [13] |
| G533S | 3D7 | 12.5 | 10.4 | [13] |
| Wild-type | Dd2 | 1.5 | - | [13] |
| G533S | Dd2 | 22.8 | 15.2 | [13] |
| Wild-type | GB4 | 0.9 | - | [13] |
| G533S | GB4 | 14.3 | 15.9 | [13] |
| Wild-type | F09N25 | 1.8 | - | [13] |
| G533S | F09N25 | 18.2 | 10.1 | [13] |
| Gene | Mutation | Parental Strain | Phenotype Assessed | Result | Reference |
| pfmdr1 | M841I/M924I | NF54 | IC50 for ACT-451840 | Confirmed role in resistance | [5][6][7][8][9] |
| PfK13 | R561H | 3D7 | RSA | Conferred elevated in vitro resistance | [14][15] |
| PfK13 | C580Y | 3D7 | RSA | Conferred elevated in vitro resistance | [14][15] |
| PfK13 | M579I | 3D7 | RSA | Conferred elevated in vitro resistance | [14][15] |
Conclusion
CRISPR-Cas9 technology is a powerful tool for the functional validation of candidate genes and mutations associated with DHA resistance in P. falciparum. The protocols and data presented here provide a framework for researchers to design and execute experiments that will further our understanding of the molecular basis of artemisinin resistance. This knowledge is crucial for the development of new antimalarial drugs and for the effective deployment of existing therapies to combat the global threat of malaria.
References
- 1. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariada.org [malariada.org]
- 7. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. assaygenie.com [assaygenie.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PfK13 G533S mutation confers artemisinin partial resistance in multiple genetic backgrounds of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 15. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydroartemisinin (DHA) Formulation Strategies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of dihydroartemisinin (DHA). The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges associated with the oral delivery of this compound (DHA)?
A1: The primary challenges limiting the therapeutic efficacy of orally administered DHA are its poor aqueous solubility, inherent instability, and short plasma half-life.[1] These factors lead to low bioavailability, requiring strategies to improve its dissolution and absorption.[2][3][4]
Q2: Which formulation strategies are most commonly used to enhance DHA's bioavailability?
A2: Several strategies have been successfully employed, broadly categorized as:
-
Solid Dispersions: This involves dispersing DHA in an inert, hydrophilic carrier to improve its dissolution rate.[2][5] Common carriers include polyvinylpyrrolidone (PVP) and cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD).[2][3]
-
Lipid-Based Formulations: These systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, encapsulate DHA in a lipid matrix.[6][7][8] This approach can improve solubility, protect the drug from degradation, and facilitate lymphatic absorption.[6][9]
-
Nanoscale Drug Delivery Systems (NDDSs): This encompasses a wide range of technologies including polymeric nanoparticles, liposomes, and metal-organic frameworks that enhance drug stability, prolong circulation time, and can enable targeted delivery.[1][4]
Q3: How much can solubility and bioavailability be improved with these techniques?
A3: Significant improvements have been reported. For instance, forming inclusion complexes with HPβCD enhanced DHA's water solubility 84-fold, while solid dispersions with PVPK30 resulted in a 50-fold increase.[2][3] Pharmacokinetic studies have shown that such formulations lead to significantly higher bioavailability compared to DHA alone.[2] An exosomal formulation of DHA demonstrated a 2.8-fold improvement in oral bioavailability.[10]
Troubleshooting Guides
Q4 (Troubleshooting): My DHA solid dispersion, prepared by solvent evaporation, shows poor dissolution. X-ray Diffraction (XRD) analysis indicates it is still highly crystalline. What went wrong?
A4: The goal of a solid dispersion is to convert the crystalline drug into a more soluble, amorphous state.[2][3] If crystallinity remains, the dissolution enhancement will be minimal.
-
Potential Cause 1: Incorrect Drug-to-Carrier Ratio. The amount of hydrophilic carrier may be insufficient to molecularly disperse the drug and prevent recrystallization. Try increasing the proportion of the carrier (e.g., PVPK30, HPβCD).[3]
-
Potential Cause 2: Inefficient Solvent Removal. Rapid solvent evaporation is crucial to "trap" the drug in an amorphous state. Slow evaporation may allow time for the drug to recrystallize. Consider using a rotary evaporator for controlled and efficient solvent removal.[5][11]
-
Recommended Action: Verify the amorphous state of your dispersion using both XRD (absence of sharp peaks) and Differential Scanning Calorimetry (DSC), which should show the disappearance of the drug's melting endotherm.[2][3]
Q5 (Troubleshooting): I am developing DHA-loaded Solid Lipid Nanoparticles (SLNs), but the encapsulation efficiency (EE%) is low.
A5: Low encapsulation efficiency is a common issue in nanoparticle formulation.
-
Potential Cause 1: Poor Drug Solubility in the Lipid Matrix. DHA may not be sufficiently soluble in the chosen solid lipid at the temperature used for formulation. This can cause the drug to partition into the external aqueous phase during homogenization.
-
Potential Cause 2: Drug Expulsion During Storage. Over time, the lipid matrix can recrystallize into a more ordered state, expelling the encapsulated drug.
-
Recommended Actions:
-
Screen Different Lipids: Test a variety of solid lipids to find one with higher solubilizing capacity for DHA.
-
Optimize the Surfactant: The type and concentration of surfactant can influence nanoparticle stability and drug retention. Polysorbate 80 (Tween® 80) has been used effectively.[7]
-
Consider NLCs: Use Nanostructured Lipid Carriers (NLCs), which are made from a blend of solid and liquid lipids. The less-ordered lipid matrix can improve drug loading and prevent expulsion.[7]
-
Control Homogenization Parameters: The pressure and temperature during high-pressure homogenization can impact EE%.[8][9]
-
Data Presentation
Table 1: Comparison of Physicochemical Properties for Different DHA Nanoparticle Formulations.
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | 240.7 | 0.16 | 62.3% | 13.9% | [6] |
| DHA-LUM-SLNs | 308.4 | 0.29 | 93.9% (for DHA) | 11.9% (for DHA) | [12] |
| Lipid Nanoemulsions | 26 - 56 | - | 77 - 96% | - | [8][9][13] |
| DHA Prodrug Nanocomplexes | 145.9 | <0.20 | 92.4% | 77.0% | [14] |
| Exosomes | 90 - 103 | 0.119 - 0.123 | - | - |[10] |
Table 2: Pharmacokinetic Parameters of Different DHA Formulations in Preclinical Models.
| Formulation | Key Parameter | Value | Comparison vs. Free DHA | Reference |
|---|---|---|---|---|
| DHA-PVPK30 Solid Dispersion | AUC, t(1/2) | Highest among tested polymers | Significantly more bioavailable | [2][3] |
| DHA-HPβCD Inclusion Complex | V(d)/f | 7-fold increase (DHA-PVPK30) | Significantly more bioavailable | [2][3] |
| DHA Prodrug Nanocomplexes | Blood Concentration | Significantly improved | - | [14] |
| Exosomal DHA | Oral Bioavailability | 2.8-fold increase | - | [10] |
(AUC = Area Under the Curve; t(1/2) = Half-life; V(d)/f = Apparent Volume of Distribution)
Experimental Protocols & Visualizations
Protocol 1: Preparation of DHA Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies for improving drug solubility through solid dispersion.[3][5][11]
-
Dissolution: Accurately weigh DHA and a hydrophilic carrier (e.g., PVPK30, PEG-6000) in a predetermined ratio (e.g., 1:1, 1:5, 1:9).[3] Dissolve the physical mixture in a suitable common solvent, such as ethanol or methanol, in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a clear, solvent-free film is formed on the flask wall.
-
Drying: Further dry the solid mass in a desiccator or vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried mass from the flask. Pulverize it using a mortar and pestle, and then pass the powder through a fine-mesh sieve (e.g., 80#) to obtain a uniform particle size.[5]
-
Storage: Store the final solid dispersion powder in an airtight container in a desiccator to prevent moisture absorption.
-
Characterization: Analyze the product using XRD and DSC to confirm the amorphous nature of DHA within the carrier.
Protocol 2: Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods described for formulating lipid-based nanocarriers.[6][7]
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., Softisan® 154) by heating it to approximately 10-15°C above its melting point (e.g., 90°C).[7] Dissolve the accurately weighed DHA in the molten lipid. A co-surfactant or solubilizer like Tween® 80 can be added to this phase to enhance drug solubility.[7]
-
Preparation of Aqueous Phase: Heat a separate aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer (HPH) for several cycles at a defined pressure (e.g., 500-1500 bar) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with DHA encapsulated within the matrix.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Diagram 1: General Workflow for DHA Nanoformulation Development
Caption: A flowchart of the development and evaluation process for DHA nanoformulations.
Diagram 2: Addressing DHA Bioavailability Challenges with Formulation Strategies
Caption: How formulation strategies address the root causes of poor DHA bioavailability.
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Oral delivery of this compound for the treatment of melanoma via bovine milk exosomes [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Dihydroartemisinin Instability in In Vitro Assays: A Technical Support Guide
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroartemisinin (DHA). This resource provides essential guidance on overcoming the inherent instability of DHA in in vitro assays to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHA) activity inconsistent across experiments?
A1: Inconsistent DHA activity is often a direct consequence of its chemical instability. DHA, an artemisinin derivative, is highly susceptible to degradation under common in vitro assay conditions. Factors such as pH, temperature, and the composition of the culture medium can significantly impact its stability and, therefore, its biological activity.[1][2][3][4]
Q2: What are the primary factors that contribute to DHA degradation in in vitro assays?
A2: The main culprits behind DHA degradation are:
-
pH: DHA is more stable in acidic conditions (pH 2 to 6) and becomes increasingly unstable at neutral to basic pH (pH > 7).[1]
-
Temperature: Higher temperatures accelerate the degradation of DHA. Incubating DHA at 37°C or 40°C leads to a time-dependent loss of activity.[1]
-
Biological Milieu: Components within biological matrices like plasma, serum-enriched media, and erythrocyte lysate can significantly reduce DHA's activity and half-life.[1][2][3][4] The presence of ferrous iron (Fe(II)-heme) and other biological reductants can also promote its degradation.[1][2][3][4]
Q3: How should I prepare and store my DHA stock solution to maximize its stability?
A3: To maintain the potency of your DHA, it is crucial to handle the stock solution correctly. Due to its poor solubility in aqueous solutions, DHA stock solutions are typically prepared in organic solvents like ethanol or methanol.[1][5] For optimal stability, it is recommended to store the stock solution at 4°C and use it immediately after preparation whenever possible.[1]
Q4: Can I pre-incubate my plates with DHA?
A4: Pre-incubation of plates with DHA, especially for extended periods at 37°C, is strongly discouraged. DHA's activity can be reduced by half in just a few hours under these conditions and almost completely lost after 24 hours in serum-enriched media.[1][2][3] It is best to add freshly prepared DHA solutions to your assays immediately before starting the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no DHA activity observed | DHA has degraded due to improper storage or handling. | Prepare a fresh stock solution of DHA in an appropriate solvent (e.g., ethanol) and use it immediately. Store stock solutions at 4°C for short-term use.[1] |
| The pH of the assay medium is neutral or basic, accelerating DHA degradation. | If experimentally feasible, adjust the pH of the buffer or medium to a slightly acidic range (pH 6.5-7.0) to improve DHA stability. Note that DHA is stable in the pH range of 2 to 6.[1] | |
| High incubation temperature (e.g., 37°C or higher) is causing rapid degradation. | Minimize the pre-incubation time of DHA at 37°C. Add the compound to the assay at the last possible moment. Consider if a lower incubation temperature is feasible for your specific assay.[1] | |
| High variability in results between replicate wells or experiments | Inconsistent timing of DHA addition to the assay. | Standardize the protocol to ensure DHA is added to all wells at the same time point in the experimental workflow. |
| Degradation of DHA in the assay medium over the course of the experiment. | For longer-term assays, consider replenishing the medium with freshly prepared DHA at specific time intervals. | |
| Unexpected cytotoxicity or off-target effects | Formation of degradation products with their own biological activities. | Use freshly prepared DHA to minimize the presence of degradation products. Analyze the purity of your DHA stock solution using methods like HPLC if you suspect contamination.[1] |
Quantitative Data on DHA Instability
The stability of DHA is significantly influenced by pH, temperature, and the biological environment. The following tables summarize key quantitative data on its degradation.
Table 1: Half-life of this compound at 37°C
| Condition | Half-life (t½) |
| pH 7.4 | 5.5 hours[1] |
| Plasma | 2.3 hours[1] |
Table 2: Effect of Incubation Conditions on DHA Activity
| Incubation Medium | Incubation Time | Temperature | Residual Activity (%) |
| Plasma | 3 hours | 37°C | <50%[1] |
| Plasma | 6 hours | 37°C | ~15%[1] |
| Plasma | 3 hours | 40°C | Lower than at 37°C[1] |
| Plasma | 18 hours | 37°C | ~0%[1] |
| RPMI + 10% Fetal Calf Serum | 18 hours | 37°C | Reduced activity[1] |
| RPMI + 1% AlbuMax | 18 hours | 37°C | Reduced activity[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stable DHA stock solution.
Materials:
-
This compound (DHA) powder
-
Ethanol (or Methanol)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of DHA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol (or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).[1]
-
Vortex the tube until the DHA is completely dissolved.
-
Store the stock solution at 4°C in a tightly sealed container to prevent evaporation.[1]
-
For immediate use in assays, dilute the stock solution to the final working concentration using the appropriate pre-warmed (37°C) buffer or culture medium.[1]
Protocol 2: In Vitro Antimalarial Activity Assay
This protocol outlines a method for assessing the antimalarial activity of DHA while minimizing its degradation.
Materials:
-
Plasmodium falciparum culture
-
Complete RPMI 1640 medium (supplemented with AlbuMax II, hypoxanthine, HEPES, and glutamine)[1]
-
DHA stock solution (freshly prepared or properly stored)
-
96-well microplates
-
SYBR Green I or pLDH assay reagents
-
Incubator (37°C, 5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 0.5% parasitemia and 1.5% hematocrit in complete RPMI 1640 medium.[6]
-
Prepare serial dilutions of DHA from the stock solution in complete RPMI 1640 medium immediately before use.
-
Add 175 µL of the parasite suspension to each well of a 96-well plate.[6]
-
Add 25 µL of the diluted DHA solutions to the respective wells.[6]
-
Incubate the plates for 48-72 hours at 37°C in a mixed gas environment.[1][6]
-
Assess parasite viability using a suitable method, such as the parasite lactate dehydrogenase (pLDH) assay or SYBR Green I-based fluorescence assay.[1][6]
-
Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Visualizations
Caption: Factors contributing to the in vitro instability of this compound (DHA).
Caption: Recommended workflow for in vitro assays using this compound (DHA).
Caption: Simplified signaling pathways modulated by this compound (DHA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. youtube.com [youtube.com]
troubleshooting inconsistent results in dihydroartemisinin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for DHA varies significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors related to the inherent instability of DHA.
-
pH of Culture Media: this compound is unstable at a neutral or alkaline pH.[1][2] Standard cell culture media is typically buffered to a pH of 7.2-7.4, which can lead to the degradation of DHA over time. The rate of degradation increases as the pH rises above 7.[1]
-
Incubation Time: Due to its instability, the effective concentration of DHA can decrease over longer incubation periods. An 18-hour incubation can result in a significant loss of active compound.[1] Shorter incubation times may yield more reproducible results.
-
Serum Content: Components within fetal bovine serum (FBS) and plasma can contribute to the degradation of DHA.[1][2] The activity of DHA has been shown to be reduced in the presence of serum-enriched media.[1]
-
Preparation and Storage of DHA Stock Solutions: DHA is poorly soluble in aqueous solutions and is often dissolved in solvents like ethanol or DMSO.[1][3] It is crucial to prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions (e.g., in ethanol at 4°C) to prevent loss of activity.[1]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to DHA. This can be due to differences in cellular uptake, metabolism, or the expression of specific targets.
Q2: I am observing a high degree of variability in my apoptosis assay results. What should I check?
A2: Variability in apoptosis assays can be linked to the timing of the assay and the stability of DHA.
-
Timing of Analysis: The induction of apoptosis is a time-dependent process. It is advisable to perform a time-course experiment to determine the optimal time point for observing apoptosis in your specific cell line after DHA treatment.
-
DHA Degradation: As mentioned previously, DHA degradation in the culture medium can lead to a lower effective concentration, impacting the extent of apoptosis induction. Ensure consistent timing between DHA addition and sample collection for analysis.
-
Assay Method: Different apoptosis assays measure distinct cellular events (e.g., caspase activation, annexin V binding, DNA fragmentation). Ensure you are using a consistent and appropriate method for your experimental goals.
Q3: My Western blot results for signaling pathway proteins are inconsistent after DHA treatment. How can I troubleshoot this?
A3: Inconsistent Western blot results can arise from variations in cell lysis, protein extraction, and the timing of pathway activation.
-
Time-Course of Pathway Activation: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the peak response time for the specific proteins you are investigating.
-
Consistent Cell Lysis: Ensure a consistent and efficient cell lysis procedure to obtain reproducible protein extracts. Incomplete lysis can lead to variability in protein yields.
-
Loading Controls: Always use reliable loading controls to normalize your data and account for any variations in protein loading between lanes.
-
Fresh DHA Preparation: Use freshly prepared DHA solutions for each experiment to ensure a consistent starting concentration.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| SW1116 | Colorectal Cancer (Early-stage) | 24 hours | 63.79 ± 9.57 | [4] |
| SW480 | Colorectal Cancer (Early-stage) | 24 hours | 65.19 ± 5.89 | [4] |
| SW620 | Colorectal Cancer (Late-stage) | 24 hours | 15.08 ± 1.70 | [4] |
| DLD-1 | Colorectal Cancer (Late-stage) | 24 hours | 38.46 ± 4.15 | [4] |
| HCT116 | Colorectal Cancer (Late-stage) | 24 hours | ~25-30 | [4] |
| COLO205 | Colorectal Cancer (Late-stage) | 24 hours | ~20-25 | [4] |
| HL-60 | Leukemia | 48 hours | 2 | [5] |
| A549 | Lung Cancer | Not Specified | 69.42 - 88.03 | [6] |
| A549/DOX | Doxorubicin-Resistant Lung Cancer | Not Specified | >50 | [6] |
| A549/DDP | Cisplatin-Resistant Lung Cancer | Not Specified | >50 | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
-
Seed cells in a 96-well plate at a density of 3-5 x 10³ cells/well.[7][8]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of freshly diluted DHA for 24, 48, or 72 hours.[7] Include a vehicle-only control (e.g., DMSO).
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[7][8]
-
If using MTT, add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates at a density of 3.5 x 10⁵ cells/well.[7]
-
After allowing cells to adhere, treat with the desired concentrations of DHA for the predetermined optimal time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.[8]
-
Resuspend the cells in 1X annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[7]
-
Analyze the samples by flow cytometry.
Western Blotting
-
Seed cells in appropriate culture dishes and treat with DHA for the desired time points.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: Troubleshooting logic for inconsistent DHA experiment results.
Caption: Simplified intrinsic apoptosis pathway induced by DHA.
Caption: General experimental workflow for in vitro DHA studies.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 3. An investigation of the auto-induction of and gender-related variability in the pharmacokinetics of this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mechanisms of Acquired Dihydroartemisinin Resistance in Malaria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying acquired resistance to dihydroartemisinin (DHA) in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular marker associated with this compound (DHA) resistance?
The primary molecular marker for artemisinin and DHA resistance is a series of single nucleotide polymorphisms (SNPs) in the propeller domain of the Plasmodium falciparum Kelch13 (PfK13) gene.[1][2] These mutations are associated with delayed parasite clearance following treatment with artemisinin-based combination therapies (ACTs).[3][4] Common mutations include C580Y, R539T, Y493H, and I543T.
Q2: How do PfK13 mutations contribute to DHA resistance?
PfK13 mutations are believed to confer resistance through several interconnected mechanisms:
-
Reduced Drug Activation: Mutant PfK13 may lead to decreased endocytosis of hemoglobin, which is crucial for the activation of artemisinins.[4][5]
-
Enhanced Stress Response: Parasites with PfK13 mutations exhibit an enhanced unfolded protein response (UPR) and an increased capacity to handle the oxidative and proteotoxic stress induced by DHA.[3][6][7]
-
Altered Protein Degradation: The PfK13 protein is a component of a ubiquitin E3 ligase complex. Mutations can impair the polyubiquitination and subsequent degradation of key proteins like phosphatidylinositol-3-kinase (PfPI3K), leading to their accumulation.[8][9][10]
Q3: Are there other genes or pathways involved in DHA resistance besides PfK13?
Yes, while PfK13 mutations are central, other genetic and cellular factors contribute to DHA resistance:
-
Pfmdr1 Amplification: Increased copy number of the pfmdr1 gene has been associated with in vitro DHA resistance and can contribute to a multidrug resistance phenotype.[11][12]
-
Ubiquitin-Proteasome System (UPS): Alterations in the UPS, including changes in protein ubiquitination and proteasome activity, are implicated in the parasite's ability to survive DHA-induced stress.[7][13][14][15]
-
PfPI3K Signaling: Increased levels of PfPI3K and its product, phosphatidylinositol-3-phosphate (PI3P), are strongly linked to artemisinin resistance.[8][9][10] Artemisinins have been shown to inhibit PfPI3K.[8][9]
-
Metabolic Adaptations: Resistant parasites can exhibit metabolic remodeling, including alterations in glycolysis, the TCA cycle, and fatty acid synthesis, which may contribute to a dormant or quiescent state that enhances survival upon drug exposure.[16][17][18][19]
-
Other Genes: Mutations in genes such as pfcoronin, ubp1, and pfap2mu have also been implicated in artemisinin resistance.[20]
Q4: What is the Ring-stage Survival Assay (RSA) and why is it important for studying DHA resistance?
The Ring-stage Survival Assay (RSA) is an in vitro method used to assess the susceptibility of early ring-stage parasites (0-3 hours post-invasion) to a high concentration of DHA (e.g., 700 nM) for a short duration (e.g., 6 hours).[21] This assay is critical because clinical artemisinin resistance manifests as delayed clearance of these early-stage parasites.[21] A survival rate of >1% in the RSA is a common indicator of in vitro resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro drug susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Variable Parasite Staging | Ensure tight synchronization of parasite cultures (e.g., using 5% D-sorbitol) to have a homogenous population of ring-stage parasites at the start of the assay.[22] |
| Inconsistent Hematocrit or Parasitemia | Standardize the initial hematocrit (e.g., 1.5-2%) and parasitemia (e.g., 0.5%) for all assays.[22][23] |
| Serum/Albumax Variability | Be aware that different serum batches or serum substitutes like Albumax I can influence IC50 values.[24] If possible, use a single batch of serum for a set of comparative experiments. IC50s for many drugs are higher in Albumax-supplemented media.[24] |
| Drug Degradation | Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Assay Method | The SYBR Green I-based fluorescence assay is a common method.[22][23] Ensure proper background subtraction and that the fluorescence signal correlates with parasite growth. |
Issue 2: Failure to amplify the PfK13 propeller domain by PCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Use a reliable DNA extraction method from patient blood spots or cultured parasites. Quantify DNA and check its purity (A260/A280 ratio). |
| Primer Issues | Verify the primer sequences and their binding sites against reference genomes. Consider designing alternative primers if polymorphisms exist in the binding regions. |
| PCR Conditions | Optimize the annealing temperature and extension time. Use a high-fidelity polymerase to ensure accurate amplification for sequencing. |
| Inhibitors in the Sample | Dilute the DNA template to reduce the concentration of potential PCR inhibitors. |
Issue 3: Difficulty interpreting the functional significance of a novel PfK13 mutation.
| Possible Cause | Troubleshooting Step |
| Lack of Phenotypic Data | Correlate the presence of the novel mutation with clinical data (parasite clearance half-life) and in vitro data (RSA survival rate).[25] |
| Uncertainty of Pathogenicity | Use gene-editing techniques (e.g., CRISPR-Cas9) to introduce the mutation into a susceptible parasite background and then assess the phenotype (e.g., RSA) to confirm its role in resistance.[20] |
| Low Frequency of Mutation | The significance of rare mutations can be difficult to establish. Population-level genomic surveillance can help determine if the mutation is under positive selection. |
Data Presentation
Table 1: Common PfK13 Mutations Associated with Artemisinin Resistance.
| Mutation | Geographic Region of High Prevalence | Reference |
| C580Y | Greater Mekong Subregion (GMS) | [26] |
| R539T | GMS | |
| Y493H | GMS | |
| I543T | GMS | |
| F446I | Western Thailand, Myanmar, China | |
| G533S | Northwestern Thailand | [26][27] |
Table 2: In Vitro Susceptibility of P. falciparum to Antimalarial Drugs (Example Data).
| Drug | Geometric Mean IC50 (nM) | Reference Strain (3D7) IC50 (nM) | Reference |
| This compound (DHA) | 1.0 | ~2.1-7.6 | [11][22] |
| Artemether | 3.8 | - | [22] |
| Artesunate | 2.1 | - | [28] |
| Lumefantrine | 2.7 | - | [22] |
| Chloroquine | 19.6 | - | [22] |
| Quinine | 55.1 | - | [22] |
| Note: IC50 values can vary significantly between studies and parasite isolates. |
Experimental Protocols
1. In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This protocol is adapted from standard methodologies.[22][23]
-
Parasite Culture: Culture P. falciparum in RPMI 1640 medium supplemented with human serum or Albumax at 37°C.[28]
-
Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol.[22]
-
Assay Preparation: In a 96-well plate, add serial dilutions of the antimalarial drugs. Add synchronized parasites at 0.5% parasitemia and 2% hematocrit.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Read the fluorescence using a microplate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.
2. Ring-stage Survival Assay (RSA)
This protocol is based on the standardized RSA methodology.[21]
-
Synchronization: Tightly synchronize parasites to the 0-3 hour ring stage.
-
Drug Exposure: Expose the parasites to 700 nM DHA for 6 hours. Include a drug-free control.
-
Drug Removal: Wash the cells to remove the drug.
-
Culture Continuation: Continue to culture the parasites for an additional 66 hours.
-
Parasitemia Determination: At 72 hours, determine the parasitemia of the drug-treated and control cultures using microscopy or flow cytometry.
-
Calculation: Calculate the percent survival as: (Parasitemia of DHA-treated sample / Parasitemia of control sample) x 100.
3. PfK13 Propeller Domain Genotyping
This protocol outlines the general steps for sequencing the PfK13 propeller domain.[25][29]
-
DNA Extraction: Extract genomic DNA from patient blood samples (e.g., dried blood spots) or cultured parasites.
-
PCR Amplification: Amplify the PfK13 propeller domain using specific primers. A nested or semi-nested PCR approach may be used to increase sensitivity and specificity.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Align the resulting sequences to a PfK13 reference sequence (e.g., from the 3D7 strain) to identify single nucleotide polymorphisms (SNPs).
Mandatory Visualizations
Caption: Core signaling pathway of DHA resistance mediated by PfKelch13 mutations.
Caption: Experimental workflow for the Ring-stage Survival Assay (RSA).
References
- 1. journals.asm.org [journals.asm.org]
- 2. Naturally Acquired Kelch13 Mutations in Plasmodium falciparum Strains Modulate In Vitro Ring-Stage Artemisinin-Based Drug Tolerance and Parasite Survival in Response to Hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. malariaworld.org [malariaworld.org]
- 6. Artemisinin resistance in the malaria parasite, Plasmodium falciparum, originates from its initial transcriptional response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesamalaria.org [mesamalaria.org]
- 8. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria [scholarworks.indianapolis.iu.edu]
- 9. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-molecular-mechanism-of-artemisinin-resistance-in-plasmodium-falciparum-malaria - Ask this paper | Bohrium [bohrium.com]
- 11. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mesamalaria.org [mesamalaria.org]
- 15. search.informit.org [search.informit.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Fatty Acid Synthesis and Pyruvate Metabolism Pathways Remain Active in this compound-Induced Dormant Ring Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid synthesis and pyruvate metabolism pathways remain active in this compound-induced dormant ring stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.malariaworld.org [media.malariaworld.org]
- 20. Understanding the global rise of artemisinin resistance: Insights from over 100,000 Plasmodium falciparum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 23. journals.asm.org [journals.asm.org]
- 24. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.who.int [cdn.who.int]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Polymorphisms in the K13 Gene in Plasmodium falciparum from Different Malaria Transmission Areas of Kenya - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of pfmdr1 Amplification in Dihydroartemisinin Resistance
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the role of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1) in dihydroartemisinin (DHA) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established role of pfmdr1 gene amplification in DHA resistance?
A1: Amplification of the pfmdr1 gene, which results in an increased number of gene copies, is a recognized molecular mechanism associated with reduced susceptibility of Plasmodium falciparum to this compound (DHA) and other artemisinin derivatives in vitro.[1][2] This amplification leads to the overexpression of the PfMDR1 protein, a homolog of the human P-glycoprotein, which is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[3][4][5][6] While mutations in the pfk13 gene are the primary determinant of clinical artemisinin resistance (delayed parasite clearance), pfmdr1 amplification is considered an important secondary mechanism that can modulate the level of resistance.[1]
Q2: My DHA-resistant parasite line, which had multiple pfmdr1 copies, reverted to a sensitive phenotype after being cultured without drug pressure. Is this expected?
A2: Yes, this is an expected phenomenon. The DHA resistance phenotype conferred by pfmdr1 amplification is often unstable. In the absence of drug pressure, parasites with amplified pfmdr1 may be at a fitness disadvantage. Consequently, the gene copy number can decrease over time, leading to a reversion to a drug-sensitive state.[7][8] One study reported that DHA-resistant parasites reverted to sensitivity in approximately eight weeks when drug pressure was removed, a change that was accompanied by the de-amplification of pfmdr1.[7][8]
Q3: I've detected an increase in pfmdr1 copy number in my parasite line, but the increase in the DHA IC50 value is modest. Why?
A3: This is a common observation. While there is a positive correlation between increased pfmdr1 copy number and reduced susceptibility to DHA, pfmdr1 amplification is not the sole determinant of resistance.[9][10] The level of resistance is likely modulated by multiple factors, including the parasite's genetic background and the presence of other resistance-conferring mutations, such as polymorphisms in pfmdr1 itself (e.g., N86Y) or other genes.[1][11] For example, the N86Y mutation has been shown to increase susceptibility to DHA, which could counteract the effect of gene amplification.[11][12] Therefore, an increase in copy number may be just one component of a more complex resistance mechanism.
Q4: How does pfmdr1 amplification affect susceptibility to artemisinin partner drugs?
A4: This is a critical consideration for artemisinin-based combination therapies (ACTs). pfmdr1 amplification is strongly associated with resistance to the partner drugs mefloquine (MQ) and lumefantrine (LMF).[1][5][13] In fact, the selection pressure from MQ is a well-known driver of pfmdr1 amplification.[1] This creates a significant clinical challenge, as the amplification can confer reduced susceptibility to both the artemisinin component and the partner drug, potentially compromising the efficacy of the entire ACT regimen.[9][10]
Q5: What is the recommended method for accurately quantifying pfmdr1 copy number?
A5: The standard and most widely used method is real-time quantitative PCR (qPCR).[14][15] This technique provides a highly sensitive and reproducible means of determining the relative copy number of the pfmdr1 gene. The method involves comparing the amplification of the target gene (pfmdr1) to a single-copy reference gene (e.g., β-tubulin) in the P. falciparum genome.[14][16] The ΔΔCt method is commonly employed for relative quantification.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in pfmdr1 copy number results between qPCR replicates. | 1. Pipetting errors. 2. Poor quality or low concentration of genomic DNA. 3. Inconsistent amplification efficiency. | 1. Use calibrated pipettes and filter tips. Prepare a master mix for all reactions to minimize variability. 2. Re-extract DNA, ensuring high purity (A260/280 ratio of ~1.8). Ensure DNA concentration is within the optimal range for the assay. 3. Verify primer/probe efficiency with a standard curve. Ensure ΔΔCt values for replicates have a low spread (e.g., <1.5).[16] |
| No amplification or very high Ct values (>35) for the pfmdr1 target. | 1. PCR inhibition. 2. Primer/probe degradation. 3. Insufficient parasite DNA in the sample. | 1. Dilute the DNA template to reduce inhibitor concentration. 2. Use fresh aliquots of primers and probes. Avoid repeated freeze-thaw cycles. 3. Use DNA extracted from samples with higher parasitemia (>10,000 parasites/µL is recommended for dried blood spots).[16] |
| Copy number estimate is ambiguous (e.g., between 1.3 and 1.6). | 1. Mixed parasite population (some with single copy, some with multiple copies). 2. Assay imprecision at low copy number variations. | 1. Clone the parasite line by limiting dilution to establish a genetically homogenous population before re-testing. 2. Repeat the assay with additional technical replicates. Ensure the quality of control DNA (with known copy numbers) is high.[16] |
Data Presentation
Table 1: Impact of pfmdr1 Copy Number on In Vitro Drug Susceptibility (IC50) of P. falciparum
| Parasite Line / Isolate | pfmdr1 Copy Number | Drug | Fold Change in IC50 (vs. Single Copy) | Reference |
| W2 Progeny | 3 | Artelinic Acid | ~4-5x increase | [13] |
| W2 Progeny | 3 | Mefloquine | ~2x increase | [13] |
| TM91C235 Progeny | 2 | Artelinic Acid | ~2.5x increase | [13] |
| FCB Knockdown Clone | 1 (from 2) | Mefloquine | ~3x decrease | [6] |
| FCB Knockdown Clone | 1 (from 2) | Lumefantrine | ~2x decrease | [6] |
| FCB Knockdown Clone | 1 (from 2) | Artemisinin | ~2x decrease | [6] |
| Dd2 DHA-Resistant Clone | ~3.5 | This compound | >25x increase | [7][8] |
| Dd2 Revertant Clone | ~1.5 | This compound | ~3x increase (vs. Dd2) | [8] |
Note: Fold changes are approximated from published data and may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Determination of pfmdr1 Copy Number by Real-Time qPCR
This protocol is adapted from established methods for relative quantification of gene copy number.[14][16]
1. Objective: To determine the copy number of the pfmdr1 gene in P. falciparum genomic DNA relative to a single-copy reference gene (β-tubulin).
2. Materials:
-
Genomic DNA (gDNA) from P. falciparum isolates.
-
Control gDNA from reference strains with known pfmdr1 copy numbers (e.g., 3D7 or NF54 - 1 copy; Dd2 - 2-4 copies).
-
2X TaqMan Master Mix or similar SYBR Green master mix.
-
Primers and probes for pfmdr1 and β-tubulin (see table below).
-
Nuclease-free water.
-
Real-time PCR instrument and compatible optical plates/tubes.
Primer and Probe Sequences: [16]
| Target | Type | Sequence (5' - 3') |
| pfmdr1 | Forward Primer | TGC ATC TAT AAA ACG ATC AGA CAA A |
| Reverse Primer | TCG TGT GTT CCA TGT GAC TGT | |
| Probe (FAM) | 6FAM-TTT AAT AAC CCT GAT CGA AAT GGA ACC TTT G-TAMRA | |
| β-tubulin | Forward Primer | AAA AAT ATG ATG TGC GCA AGT GA |
| Reverse Primer | AAC TTC CTT TGT GGA CAT TCT TCC T | |
| Probe (VIC) | VIC-TAG CAC ATG CCG TTA AAT ATC TTC CAT GTC T-TAMRA |
3. Procedure:
-
DNA Preparation: Dilute all gDNA samples (unknowns and controls) to a standardized concentration (e.g., 1-5 ng/µL).
-
Master Mix Preparation: Prepare a multiplex qPCR master mix on ice. For each reaction, combine:
-
10 µL 2X TaqMan Master Mix
-
Primers and probes for both pfmdr1 and β-tubulin at optimized concentrations (typically 300-900 nM for primers, 100-250 nM for probes).
-
Nuclease-free water to a final volume of 15 µL.
-
-
Plate Setup:
-
Aliquot 15 µL of the master mix into each well of a 96-well optical plate.
-
Add 5 µL of diluted gDNA, control DNA, or nuclease-free water (No Template Control - NTC) to the appropriate wells.
-
Run all samples, controls, and NTC in triplicate.
-
-
Real-Time PCR Cycling:
-
Seal the plate and centrifuge briefly.
-
Run on a real-time PCR instrument with standard cycling conditions (e.g., 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis (ΔΔCt Method):
-
For each sample, calculate the average Ct value for pfmdr1 and β-tubulin.
-
Calculate ΔCt: ΔCt = (Average Ct of pfmdr1) - (Average Ct of β-tubulin)
-
Select a calibrator sample (a reference strain with a single pfmdr1 copy, e.g., 3D7).
-
Calculate ΔΔCt: ΔΔCt = (ΔCt of Test Sample) - (ΔCt of Calibrator Sample)
-
Calculate Copy Number: Copy Number = 2^(-ΔΔCt)
-
Visualizations
Caption: Workflow for pfmdr1 copy number determination using qPCR.
Caption: Relationship between drug pressure, pfmdr1 amplification, and resistance.
References
- 1. Role of pfmdr1 Amplification and Expression in Induction of Resistance to Artemisinin Derivatives in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of the pfmdr1 gene to antimalarial drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of pfmdr 1 gene copy number by tandem competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomewide Scan Reveals Amplification of mdr1 as a Common Denominator of Resistance to Mefloquine, Lumefantrine, and Artemisinin in Plasmodium chabaudi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfmdr1 Amplification Associated with Clinical Resistance to Mefloquine in West Africa: Implications for Efficacy of Artemisinin Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Pfmdr1 in In Vitro Plasmodium falciparum Susceptibility to Chloroquine, Quinine, Monodesethylamodiaquine, Mefloquine, Lumefantrine, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iddo.org [iddo.org]
Technical Support Center: Dihydroartemisinin (DHA) In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dihydroartemisinin (DHA) in in vivo animal studies.
Frequently Asked Questions (FAQs)
1. What is the optimal route of administration for DHA in mice and rats?
The choice of administration route depends on the experimental goals, as each route presents different pharmacokinetic profiles.
-
Oral Gavage (P.O.): This is a common route, especially for studies mimicking clinical use in humans. However, DHA has low aqueous solubility and poor oral bioavailability, which can lead to variability in absorption.[1][2][3] Formulations with solubility enhancers like polyvinylpyrrolidone (PVP) or hydroxypropyl-β-cyclodextrin (HPβCD) can significantly improve oral bioavailability.[1][2]
-
Intraperitoneal (I.P.) Injection: I.P. administration typically results in higher bioavailability compared to oral gavage because it bypasses first-pass metabolism in the liver.[4] This route is often used in efficacy studies where achieving consistent and high plasma concentrations is critical. A study in mice showed a half-life of 25 minutes in malaria-infected mice and 19 minutes in controls after a 100 mg/kg intraperitoneal injection.[5]
-
Intravenous (I.V.) Injection: I.V. administration ensures 100% bioavailability and provides the most accurate pharmacokinetic data. However, it can be technically challenging in small animals like mice. Following intravenous injection in rats, DHA had a terminal half-life of 0.95 hours.[6]
-
Intramuscular (I.M.) Injection: Bioavailability after intramuscular injection in rats was found to be high for some artemisinin derivatives, but can be affected by the formulation (e.g., slow absorption from sesame-oil formulations).[6]
2. How can I improve the solubility of DHA for in vivo administration?
DHA is poorly soluble in water (less than 0.1 g/L), which presents a significant challenge for preparing dosing solutions.[7]
-
Co-solvents: A common approach is to first dissolve DHA in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) and then dilute it in a vehicle suitable for animal administration, such as saline or corn oil.[8][9] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.
-
Formulation with Excipients:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase the aqueous solubility of DHA by forming inclusion complexes.[1][2] One study reported an 84-fold enhancement in DHA solubility with HPβCD.[1][2]
-
Polymers: Polyvinylpyrrolidone (PVP), particularly PVPK30, can be used to create solid dispersions of DHA, which have been shown to increase solubility by up to 50-fold.[1][2]
-
Nanoformulations: Encapsulating DHA in nanocomplexes can improve solubility, stability, and pharmacokinetic properties.[10][11]
-
3. What are the key pharmacokinetic parameters of DHA in rodents?
Pharmacokinetic parameters for DHA can vary depending on the animal model, administration route, and formulation. Below is a summary of data from studies in rats and mice.
| Parameter | Animal Model | Route of Administration | Dose | Value | Reference |
| Half-life (t½) | Rat | Intravenous | 10 mg/kg | 0.95 h | [6] |
| Rat | Intravenous | - | 1.03 h | [12] | |
| Mouse (malaria-infected) | Intraperitoneal | 100 mg/kg | 25 min | [5] | |
| Mouse (control) | Intraperitoneal | 100 mg/kg | 19 min | [5] | |
| Bioavailability | Rat | Intramuscular | 10 mg/kg | 85% | [6] |
| Human | Oral | - | 12% | [7] | |
| Clearance (CL/F) | Rat | - | - | 55-64 mL/min/kg | [6] |
| Mouse (malaria-infected) | Intraperitoneal | 100 mg/kg | 61.3 L/hr/kg | [5] | |
| Mouse (control) | Intraperitoneal | 100 mg/kg | 50.9 L/hr/kg | [5] | |
| Volume of Distribution (V/F) | Rat | Intravenous | 10 mg/kg | 0.50 L | [6] |
| Mouse (malaria-infected) | Intraperitoneal | 100 mg/kg | 36.3 L/kg | [5] | |
| Mouse (control) | Intraperitoneal | 100 mg/kg | 23.0 L/kg | [5] |
4. What is a typical dosage range for DHA in preclinical studies?
The dosage of DHA can vary widely depending on the disease model and experimental objective.
-
Anti-malarial Studies: Dosages in the range of 6.4 mg/kg to 12 mg/kg have been used in clinical studies for multidrug-resistant falciparum malaria, often in combination with piperaquine.[13] In a mouse model of cerebral malaria, a rescue treatment of 25 mg/kg (i.p.) was effective.[14]
-
Cancer Studies: In vivo studies for anti-tumor effects have used various dosages. For example, a study on HeLa cell tumors in mice used intratumoral injections of 10 µg/ml DHA.[15] Another study in a 4T1 tumor-bearing mouse model used a dose of 0.07 mmol/kg via tail vein injection.[10]
-
Toxicity Studies: A 28-day repeated dose toxicity study in rats identified a no-observed-adverse-effect-level (NOAEL) of 50 mg/kg/day in males and 25 mg/kg/day in females.[16] Doses up to 75/60 mg/kg/day showed signs of toxicity.[16]
Troubleshooting Guides
Issue 1: High variability in experimental results after oral administration.
-
Possible Cause: Poor and inconsistent absorption of DHA from the gastrointestinal tract due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Formulation: Prepare a suspension or solution using solubility-enhancing excipients.
-
Method 1: Cyclodextrin Complexation: Prepare a stock solution of DHA in an organic solvent (e.g., ethanol). Separately, prepare a solution of HPβCD in water. Slowly add the DHA stock solution to the HPβCD solution while vortexing to form the inclusion complex.
-
Method 2: Solid Dispersion: Prepare a solid dispersion of DHA with a polymer like PVPK30. This can be achieved by dissolving both DHA and the polymer in a common solvent and then removing the solvent by evaporation. The resulting solid can then be suspended in a suitable vehicle for oral gavage.[1][2]
-
-
Control for Food Intake: Ensure consistent fasting or feeding schedules for the animals, as food can affect the absorption of lipophilic drugs.
-
Verify Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration. Ensure personnel are properly trained.
-
Issue 2: Drug precipitation in the dosing solution.
-
Possible Cause: DHA is supersaturating the vehicle, especially when an organic stock solution is diluted into an aqueous buffer.
-
Troubleshooting Steps:
-
Vehicle Selection: Test different biocompatible vehicles. For I.P. or S.C. injections, a mixture of solvents may be necessary. For example, a common vehicle is a mixture of DMSO, Cremophor EL, and saline.
-
Sonication: Use a sonicator to help dissolve and maintain DHA in suspension.
-
pH Adjustment: DHA stability can be pH-dependent. It is more prone to decomposition around neutral pH.[8] Ensure the pH of your vehicle is compatible with DHA stability.
-
Fresh Preparation: Prepare the dosing solution immediately before administration to minimize the chance of precipitation.[17]
-
Issue 3: Unexpected toxicity or adverse effects in animals.
-
Possible Cause: The dose may be too high, or the vehicle itself may be causing toxicity.
-
Troubleshooting Steps:
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal strain and model.
-
Vehicle Toxicity Control: Always include a vehicle-only control group to assess any adverse effects caused by the formulation components (e.g., DMSO, ethanol).
-
Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, behavioral changes, or changes in food and water intake.[16]
-
Review Literature for NOAEL: Consult toxicity studies to identify the no-observed-adverse-effect-level (NOAEL). A study in rats established a NOAEL of 25 mg/kg/day for females and 50 mg/kg/day for males in a 28-day study.[16]
-
Experimental Protocols & Visualizations
Protocol: Preparation of DHA for Oral Gavage using HPβCD
This protocol is adapted from methodologies aimed at improving the oral bioavailability of poorly soluble drugs.[1][2]
-
Materials:
-
This compound (DHA) powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol (or other suitable organic solvent)
-
Sterile water for injection or purified water
-
Sterile containers and magnetic stirrer
-
-
Procedure:
-
Prepare HPβCD Solution: Calculate the required amount of HPβCD to achieve the desired molar ratio with DHA (e.g., 1:1 or 1:2). Dissolve the HPβCD in sterile water with gentle heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.
-
Prepare DHA Stock Solution: Accurately weigh the required amount of DHA powder. Dissolve it in a minimal amount of ethanol.
-
Form the Complex: While vigorously stirring the HPβCD solution, slowly add the DHA stock solution dropwise.
-
Solvent Removal (Optional but Recommended): To remove the organic solvent, the solution can be stirred under a vacuum or in a fume hood overnight to allow for evaporation.
-
Final Volume Adjustment: Adjust the final volume with sterile water to achieve the target concentration for dosing.
-
Sterilization: If required, filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Diagram: DHA Dosage Optimization Workflow
Caption: Workflow for optimizing DHA dosage in animal studies.
Diagram: Troubleshooting DHA Administration Issues
Caption: Decision tree for troubleshooting common DHA issues.
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacokinetics of this compound in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and biological stability of artemisinin in bovine rumen fluid and its kinetics in goats (Capra hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, tissue distribution and mass balance of radiolabeled this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized, controlled dose-optimization studies of this compound-piperaquine for the treatment of uncomplicated multidrug-resistant falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemether and Artesunate Show the Highest Efficacies in Rescuing Mice with Late-Stage Cerebral Malaria and Rapidly Decrease Leukocyte Accumulation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on this compound (DHA) in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
addressing matrix effects in LC-MS/MS analysis of dihydroartemisinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound in plasma?
Matrix effects in the LC-MS/MS analysis of this compound (DHA) from plasma samples are primarily caused by co-eluting endogenous compounds that interfere with the ionization of DHA and its internal standard (IS) in the mass spectrometer's ion source. These interfering components can include phospholipids, salts, and metabolites, which can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the analytical method.[1][2][3][4] The severity of matrix effects is directly influenced by the sample preparation technique, chromatographic conditions, and the type of ionization source used.[2]
Q2: How can I minimize matrix effects during sample preparation?
Effective sample preparation is the most critical step in minimizing matrix effects. Several strategies can be employed:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Micro-elution SPE in a 96-well plate format has been successfully used for DHA analysis.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. A common approach involves extraction with a mixture of dichloromethane and tert-methyl butyl ether.[7]
-
Protein Precipitation (PPT): While being a simpler and faster method, PPT is generally less effective at removing phospholipids and may result in more significant matrix effects compared to SPE or LLE.[4][8] However, a simple one-step protein precipitation with acetonitrile has been reported for the simultaneous quantification of artesunate and DHA.[9]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in addressing matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated DHA (DHA-d3) or 13C-labeled DHA, is the most recognized and effective method to compensate for matrix effects.[3][10][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of signal variations and improving the precision and accuracy of the quantification.[10][11]
Q4: Can the choice of ionization source affect matrix effects?
Yes, the choice of ionization source can influence the extent of matrix effects. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) has been reported to be less susceptible to matrix effects in some applications.[12] However, ESI is still widely and successfully used for DHA analysis, often in positive ion mode.[5][6][9]
Q5: My DHA signal is inconsistent, especially in samples from malaria patients. What could be the cause?
Inconsistent DHA signals, particularly in plasma from malaria patients, can be due to the degradation of the analyte. Artemisinin and its derivatives can be degraded by iron (II) from hemoglobin released during hemolysis.[10][11] To address this, pre-treatment of plasma samples with a stabilizing agent like hydrogen peroxide (H₂O₂) has been shown to protect DHA from degradation.[10][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Use a highly end-capped column or a column with a different stationary phase (e.g., C18).[1] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. For DHA, an acidic mobile phase (e.g., with formic acid or ammonium acetate at pH 3.5) is often used to ensure protonation and good peak shape.[5][10] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
Issue 2: High Signal Variability (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Implement a more rigorous sample cleanup method, such as SPE or LLE.[4] |
| Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for signal fluctuations.[3][10][11] | |
| Analyte Degradation | For plasma samples from malaria patients, consider adding a stabilizing agent like H₂O₂ during sample preparation.[10][11] |
| Inconsistent Sample Processing | Ensure consistent timing and temperature for all sample preparation steps. |
| LC-MS System Instability | Check for leaks, ensure stable spray in the MS source, and verify system suitability before running samples. |
Issue 3: Low Signal Intensity (Poor Sensitivity)
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[2][4] |
| Optimize chromatographic separation to resolve DHA from the suppression zone.[2] | |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for DHA and its internal standard. |
| Formation of Multiple Adducts | The addition of modifiers to the mobile phase, such as dodecylamine, can promote the formation of a single, dominant adduct, thereby enhancing sensitivity.[12] Ammonium formate is also commonly used to facilitate the formation of the [M+NH₄]⁺ adduct.[9][13] |
| Inefficient Extraction | Optimize the extraction solvent and pH to improve the recovery of DHA from the sample matrix. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for this compound analysis in human plasma.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL - 1 ng/mL | [5][10] |
| Linearity Range | 1 - 1,000 ng/mL | [5][6] |
| Accuracy (Bias) | Within ±15% (±20% at LLOQ) | [5][6] |
| Precision (%CV) | < 15% (< 20% at LLOQ) | [5][6] |
| Matrix Effect | < 15% | [5][6] |
| Recovery | 95 - 115% | [9] |
Table 2: Typical Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound (DHA) | 302 ([M+NH₄]⁺) | 163 | [5] |
| This compound-d₃ (IS) | 305 ([M+NH₄]⁺) | 166 | [10] |
| Stable Isotope Labeled DHA (IS) | 307 ([M+NH₄]⁺) | 272 | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the quantification of DHA in human plasma.[5][6]
-
Sample Pre-treatment: To 100 µL of plasma in a polypropylene tube on ice, add 150 µL of internal standard solution (100 ng/mL SIL-DHA in 50:50 plasma:water).
-
SPE Plate Conditioning: Condition an Oasis® HLB 96-well µ-elution plate by loading 750 µL of acetonitrile, followed by 750 µL of methanol, and finally 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells to remove interfering substances.
-
Elution: Elute the analyte and internal standard.
-
Injection: Inject 5 µL of the eluate into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of DHA.[5][6][10]
-
LC System: Waters Acquity UPLC™ H-Class system or equivalent.
-
Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (pH 3.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.3 mL/minute.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Workflow for mitigating matrix effects in DHA analysis.
Caption: Troubleshooting decision tree for DHA LC-MS/MS analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cellbiopharm.com [cellbiopharm.com]
- 6. One moment, please... [cellbiopharm.com]
- 7. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dihydroartemisinin (DHA) Plasma Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroartemisinin (DHA) in plasma samples. Proper sample handling and stabilization are critical for accurate quantification of this potent but unstable antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: Why is my DHA concentration unexpectedly low or undetectable in plasma samples?
A1: this compound is notoriously unstable in biological matrices, particularly in plasma.[1][2][3][4][5] The degradation of DHA can be significant and rapid, leading to lower than expected concentrations. Several factors contribute to this instability:
-
pH: DHA is more stable in acidic conditions (pH 2-6) and degrades rapidly at neutral or basic pH.[1] Plasma, with a physiological pH of approximately 7.4, promotes DHA degradation.[1]
-
Temperature: Higher temperatures accelerate the degradation of DHA.[1][2][4] It is crucial to handle and store plasma samples at low temperatures.
-
Presence of Fe(II)-heme: Heme, particularly in its ferrous (Fe2+) state released during hemolysis, catalyzes the degradation of the endoperoxide bridge, which is essential for DHA's antimalarial activity.[1][2][3][6][7] Plasma from malaria patients may have higher levels of free heme due to red blood cell lysis.[6][7]
-
Enzymatic Degradation: While the primary degradation pathway is chemical, enzymatic activity in plasma can also contribute to DHA instability.[8]
Q2: What are the immediate steps I should take after blood collection to prevent DHA degradation?
A2: Immediate processing and stabilization of blood samples are critical. The following workflow is recommended:
Blood samples should be centrifuged within 30 minutes of collection at a low temperature (e.g., 4°C) to separate the plasma.[9] The plasma should then be immediately stabilized and frozen at -70°C or lower until analysis.[1][9][10][11]
Q3: What chemical stabilizers can be used to protect DHA in plasma samples?
A3: Several chemical stabilizers can be added to plasma to prevent DHA degradation. The choice of stabilizer depends on the specific analytical method and the suspected cause of degradation.
-
Hydrogen Peroxide (H₂O₂): H₂O₂ oxidizes Fe²⁺ to Fe³⁺, preventing the heme-catalyzed degradation of the peroxide bridge in DHA.[6][7] This method has been shown to be effective in protecting DHA in plasma samples from malaria patients.[6][7]
-
Potassium Dichromate (K₂Cr₂O₇): This oxidizing agent deactivates the Fe²⁺ core in hemoglobin, thereby preventing the degradation of artemisinin derivatives in whole blood.[12][13] It is often used in combination with a chelating agent.
-
Deferoxamine: This iron-chelating agent can be used to bind Fe³⁺ and prevent its conversion back to the reactive Fe²⁺ state.[13]
-
Acidification: Lowering the pH of the plasma can significantly increase DHA stability.[1] Formic acid is often used to acidify plasma samples prior to extraction.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low DHA recovery | Degradation during sample processing: Delayed centrifugation, exposure to room temperature. | Process blood samples immediately after collection. Keep samples on ice throughout the preparation process.[9] |
| Inadequate storage: Storage at temperatures higher than -70°C. | Store plasma samples at -70°C or lower immediately after processing and stabilization.[1][9][10][11] | |
| Hemolysis in samples: Release of Fe(II)-heme from red blood cells. | Use a chemical stabilizer that targets heme-mediated degradation, such as hydrogen peroxide or potassium dichromate.[6][7][13] | |
| Inconsistent results between replicates | Variable degradation: Inconsistent timing in sample processing or exposure to different temperatures. | Standardize the sample handling and processing protocol to ensure all samples are treated identically. |
| Matrix effects: Interference from plasma components during analysis. | Optimize the sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) and chromatographic conditions.[14][15] | |
| Analyte degradation during analysis | Instability in autosampler: DHA can degrade in the processed sample while waiting for injection. | Maintain the autosampler at a low temperature (e.g., 4-10°C).[14] Analyze samples as quickly as possible after thawing and extraction.[1] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Initial Processing
-
Collect venous blood into EDTA tubes.[9]
-
Within 30 minutes of collection, centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C.[9]
-
Carefully aspirate the plasma supernatant into clean polypropylene tubes.
-
Immediately proceed to a stabilization protocol.
Protocol 2: Stabilization with Hydrogen Peroxide
This protocol is particularly useful for samples from malaria patients where hemolysis is suspected.[6][7]
-
To a 50 µL plasma sample, add 50 µL of an internal standard (IS) solution containing 1% hydrogen peroxide, 1% formic acid, and 5% acetonitrile.[6][7]
-
Vortex the mixture.
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up.
Protocol 3: Stabilization with Potassium Dichromate and Deferoxamine
This method is designed for the analysis of DHA in whole blood but can be adapted for plasma.[13]
-
Add potassium dichromate to the blood collection tube to deactivate the Fe²⁺ in hemoglobin.
-
After plasma separation, add deferoxamine to chelate any free Fe³⁺.
-
Store the stabilized plasma at -70°C or below.
Quantitative Data Summary
Table 1: Half-life of this compound under Different Conditions
| Condition | pH | Temperature (°C) | Half-life (hours) | Reference |
| Phosphate-Buffered Saline | 7.4 | 37 | 5.5 | [1][4] |
| Human Plasma | 7.4 | 37 | 2.3 | [1][4] |
| Human Plasma | 7.4 | 40 | < 2.3 | [1] |
Table 2: Stability of this compound in Plasma with and without Stabilizers
| Storage Condition | Stabilizer | Stability Duration | Recovery (%) | Reference |
| Room Temperature (19-25°C) | None | Up to 6 hours | Stable | [14] |
| Refrigerated (2-8°C) post-precipitation | None | Up to 72 hours | Stable | [14] |
| -80°C | None | Up to 1 year | Stable | [14] |
| Three freeze/thaw cycles (-80°C/RT) | None | Stable | No significant decrease | [14] |
| Room Temperature (unstabilized) | None | 7 days | 27 ± 6 | [8] |
| Room Temperature (heated at 95°C) | Heat | 7 days | 0 | [8] |
| Room Temperature | Potassium Dichromate | 7 days | 69 ± 2 | [8] |
Logical Relationships in DHA Degradation and Stabilization
The following diagram illustrates the logical pathway of DHA degradation in plasma and the points of intervention for stabilization.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiopharm.com [cellbiopharm.com]
- 10. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, this compound and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
- 12. Frontiers | Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE [frontiersin.org]
- 13. Quantification of this compound, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Technical Support Center: Large-Scale Synthesis of Dihydroartemisinin
Welcome to the technical support center for the large-scale synthesis of dihydroartemisinin (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent method for large-scale synthesis is the reduction of artemisinin. This is typically achieved using sodium borohydride (NaBH₄) in methanol or ethanol at low temperatures (0-5°C).[1] An alternative reducing agent is potassium borohydride (KBH₄).[2][3] Another less common method involves the use of diisobutylaluminium hydride (DIBAL-H) in dichloromethane at very low temperatures (-78°C), though this method is often associated with lower yields and higher costs.
Q2: What is a typical yield for the reduction of artemisinin to this compound?
A2: Yields for the reduction of artemisinin to DHA are generally high, often exceeding 90%. For instance, a described method using sodium borohydride in methanol reports a yield of 97.15%.[1] However, yields can be significantly impacted by reaction conditions and the purity of reagents.
Q3: Why is temperature control so critical during the reduction reaction?
A3: Strict temperature control, typically between 0-5°C, is crucial to prevent the formation of byproducts and decomposition of the desired product.[1] An increase in temperature can lead to incomplete conversion of artemisinin and the formation of degradation products.
Q4: How does the pH of the reaction mixture affect the synthesis and work-up?
A4: Careful pH control is vital, especially during the quenching step. After the reduction is complete, the reaction is typically neutralized with an acid, such as acetic acid or hydrochloric acid. It is important to maintain a pH between 5 and 6, as this compound is sensitive to acidic conditions and can degrade if the pH drops too low.
Q5: What are the common impurities found in the final product, and how can they be minimized?
A5: A common impurity is unreacted artemisinin. The presence of strong bases, such as potassium hydroxide contamination in potassium borohydride, can also lead to the degradation of DHA, impacting yield and purity.[2][3] To minimize impurities, it is essential to use high-purity reagents, carefully control reaction parameters (temperature, pH), and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of product due to improper temperature control. 3. Degradation of product due to incorrect pH during work-up. 4. Impure reagents, such as base contamination in borohydride.[2][3] 5. Inefficient extraction during work-up. | 1. Monitor the reaction by TLC to ensure complete consumption of artemisinin. If necessary, add more reducing agent incrementally. 2. Maintain the reaction temperature strictly between 0-5°C using an ice bath.[1] 3. Carefully neutralize the reaction with acid (e.g., 30% acetic acid in methanol) to a pH of 5-6. 4. Use high-purity potassium borohydride with low levels of potassium hydroxide contamination.[2][3] 5. Ensure thorough extraction with a suitable solvent like ethyl acetate. Multiple extractions may be necessary. |
| Incomplete Conversion of Artemisinin | 1. Insufficient amount of reducing agent. 2. Poor quality of the reducing agent. 3. Reaction time is too short. | 1. Use a molar excess of the reducing agent (e.g., NaBH₄ to artemisinin ratio of 1.5:1).[1] 2. Use fresh, high-quality sodium borohydride or potassium borohydride. NaBH₄ granulate is more stable during storage. 3. Stir the reaction for a sufficient duration (e.g., 3-5 hours) and monitor completion by TLC.[1] |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Reaction temperature was too high. 2. pH during neutralization was too acidic. 3. Presence of impurities in the starting material or reagents. | 1. Ensure the reaction is maintained at 0-5°C throughout the addition of the reducing agent and for the entire reaction duration.[1] 2. Add the neutralizing acid dropwise while monitoring the pH to avoid it dropping below 5. 3. Use purified artemisinin and high-purity reagents. |
| Difficulty in Isolating the Product | 1. Inefficient precipitation of this compound. 2. Product remains dissolved in the aqueous phase during work-up. | 1. If precipitating with water, ensure the water is cold and the this compound concentration is not too high. For high concentrations, extraction with an organic solvent is recommended. 2. Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer. |
Experimental Protocols
Key Experiment: Reduction of Artemisinin to this compound
This protocol is based on a common laboratory-scale synthesis and can be adapted for larger scales.
Materials:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ice Bath
-
Magnetic or Mechanical Stirrer
-
Round Bottom Flask
-
Separatory Funnel
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask equipped with a stirrer. The concentration can be adjusted, for instance, from 3g/40ml up to 6.6g/40ml. For higher concentrations, a mechanical stirrer is recommended.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (in a molar ratio of approximately 1.5:1 to artemisinin) in small portions over a period of 20-30 minutes, ensuring the temperature remains between 0-5°C.[1]
-
Stir the mixture vigorously for an additional 1-3 hours at 0-5°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of CH₂Cl₂:MeOH = 20:0.5) until all the artemisinin has been consumed.
-
Once the reaction is complete, neutralize the mixture to a pH of 5-6 by carefully adding a solution of 30% acetic acid in methanol.
-
Work-up Option A (Extraction):
-
Evaporate the methanol under reduced pressure.
-
Extract the white residue multiple times with ethyl acetate (e.g., 5 x 50ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.
-
-
Work-up Option B (Precipitation):
-
After neutralization, add cold water to the reaction mixture to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
To remove water of crystallization, the precipitate can be dissolved in dichloromethane and evaporated to dryness under reduced pressure. This method may result in a lower yield at high product concentrations.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
Dihydroartemisinin vs. Artesunate: A Comparative Analysis of Anticancer Efficacy
A comprehensive guide for researchers on the in vitro performance of two promising artemisinin derivatives in oncology.
The artemisinin family of compounds, originally developed as antimalarial agents, has garnered significant attention for its potent anticancer properties. Among these, dihydroartemisinin (DHA) and its semisynthetic derivative artesunate (AS) have emerged as leading candidates for cancer therapy. Both compounds have demonstrated the ability to inhibit cancer cell growth, induce apoptosis, and overcome drug resistance. This guide provides an objective comparison of the efficacy of DHA and artesunate across various cancer cell lines, supported by experimental data and detailed methodologies to aid researchers in their investigations.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for DHA and artesunate in a range of cancer cell lines, as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density, drug exposure duration, and assay methods.
Table 1: IC50 Values of this compound (DHA) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Breast Cancer | MCF-7 | 129.1 | 24 | [1] |
| Breast Cancer | MDA-MB-231 | 62.95 | 24 | [1] |
| Lung Cancer | PC9 | 19.68 | 48 | [1] |
| Lung Cancer | NCI-H1975 | 7.08 | 48 | [1] |
| Lung Cancer | A549 | 69.42 - 88.03 | Not Specified | [2] |
| Liver Cancer | Hep3B | 29.4 | 24 | [1] |
| Liver Cancer | Huh7 | 32.1 | 24 | [1] |
| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [1] |
| Liver Cancer | HepG2 | 40.2 | 24 | [1] |
| Colorectal Cancer | SW1116 | 63.79 ± 9.57 | 24 | [3] |
| Colorectal Cancer | SW480 | 65.19 ± 5.89 | 24 | [3] |
| Colorectal Cancer | SW620 | 15.08 ± 1.70 | 24 | [3] |
| Colorectal Cancer | DLD-1 | 38.46 ± 4.15 | 24 | [3] |
| Colorectal Cancer | HCT116 | 25.61 ± 2.98 | 24 | [3] |
| Colorectal Cancer | COLO205 | 31.22 ± 3.21 | 24 | [3] |
Table 2: IC50 Values of Artesunate (AS) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Breast Cancer | MCF-7 | 83.28 | 24 | [1] |
| Breast Cancer | 4T1 | 52.41 | 24 | [1] |
| Ovarian Cancer | UWB1 | 26.91 | Not Specified | [4] |
| Ovarian Cancer | Caov-3 | 15.17 | Not Specified | [4] |
| Ovarian Cancer | OVCAR-3 | 4.67 | Not Specified | [4] |
| Liver Cancer | HepG2 | 79.49 (mean) | 72 | [5] |
| Liver Cancer | Huh7 | 615.40 (mean) | 72 | [5] |
| Leukemia | Various | 1.11 ± 0.56 (mean) | Not Specified | [6] |
| Colon Cancer | Various | 2.13 ± 0.74 (mean) | Not Specified | [6] |
| Non-Small Cell Lung | Various | 25.62 ± 14.95 (mean) | Not Specified | [6] |
| Melanoma | A375 | 24.13 | 24 | [7] |
| Melanoma | A375 | 6.6 | 96 | [7] |
Mechanisms of Action: A Comparative Overview
Both this compound and artesunate exert their anticancer effects through a variety of mechanisms, often with considerable overlap. The primary mechanism is believed to involve the generation of reactive oxygen species (ROS) through the cleavage of the endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells. This oxidative stress can trigger a cascade of events leading to cell death.
Key signaling pathways affected by both compounds include:
-
Apoptosis Induction: Both DHA and AS are potent inducers of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phases, preventing cancer cells from proliferating.
-
Inhibition of Angiogenesis: DHA and AS have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
-
Modulation of Cancer-Related Signaling Pathways: Both drugs have been reported to interfere with key signaling pathways that drive cancer progression, such as PI3K/Akt/mTOR and MAPK pathways.
Figure 1: Simplified signaling pathways affected by DHA and Artesunate.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate the efficacy of DHA and artesunate.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of DHA or artesunate and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with DHA or artesunate for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.
-
Cell Treatment: Seed cells in a 96-well black plate and treat with DHA or artesunate.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Figure 2: General experimental workflow for assessing anticancer efficacy.
Conclusion
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of Artesunate as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-malarial artesunate is also active against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Dihydroartemisinin and Artemether in Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key artemisinin derivatives, dihydroartemisinin (DHA) and artemether, for the treatment of malaria. Both compounds are central to the global effort to combat malaria, serving as the backbone of Artemisinin-based Combination Therapies (ACTs). This analysis delves into their efficacy, safety, pharmacokinetics, and mechanism of action, supported by experimental data to inform research and drug development.
Introduction: The Role of Artemisinin Derivatives
Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its semi-synthetic derivatives are the most potent and rapidly acting antimalarial drugs available today.[1][2] Their characteristic endoperoxide bridge is crucial for their antimalarial activity.[2] this compound (DHA) is the active metabolite of all major artemisinin derivatives, including artemether and artesunate.[3][4] Artemether, a methyl ether derivative of DHA, is a more lipophilic and unstable prodrug that is rapidly metabolized to DHA in the body.[4][5] This guide focuses on a direct comparison of the active metabolite, DHA, and its widely used prodrug, artemether.
Efficacy and Clinical Outcomes
Clinical trials predominantly evaluate artemisinin derivatives as part of combination therapies to prevent the development of resistance. The most common combinations are this compound-piperaquine (DP) and artemether-lumefantrine (AL).
A systematic review and meta-analysis of randomized controlled trials in African children with uncomplicated Plasmodium falciparum malaria found that DP was associated with a significantly lower risk of treatment failure compared to AL, both at day 28 and day 42 post-treatment.[6] Specifically, the PCR-adjusted treatment failure was significantly lower in the DP group on day 28 and day 42.[6] However, the efficacy for both treatments was high, exceeding 95% at day 28.[6]
Another study in Uganda reported that while both AL and DP were highly efficacious, DP had a longer post-treatment prophylactic effect, reducing the risk of reinfection.[7] This is a crucial consideration in areas with high malaria transmission. A separate trial in Uganda also found that the unadjusted risk of recurrent falciparum parasitemia was significantly lower for participants treated with DP compared to those treated with AL after 28 and 42 days of follow-up.[8]
While both drugs lead to rapid parasite and fever clearance, some studies suggest minor differences. For instance, one study noted that treatment with DP was associated with a significantly lower risk of fever on day 1 compared to AL, though the risk was equally low in both groups by day 2.[9]
Table 1: Comparative Efficacy of this compound-Piperaquine (DP) vs. Artemether-Lumefantrine (AL)
| Outcome Measure | This compound-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Key Findings | Citations |
| PCR-Adjusted Treatment Failure (Day 28) | Lower | Higher | DP has a significantly lower treatment failure rate. | [6] |
| PCR-Adjusted Treatment Failure (Day 42) | Lower | Higher | DP maintains a lower treatment failure rate over a longer follow-up. | [6] |
| Risk of Recurrent Parasitemia (Day 28) | 11% | 29% | Significantly lower risk of recurrence with DP. | [8] |
| Risk of Recurrent Parasitemia (Day 42) | 43% | 53% | Lower risk of recurrence with DP. | [8] |
| Fever Clearance (Day 1) | Faster | Slower | DP associated with a significantly lower risk of fever on day 1. | [9] |
Safety and Tolerability
Both DHA and artemether, when used in their respective combination therapies, are generally safe and well-tolerated.[8][9][10] Most adverse events are mild to moderate in severity and are often consistent with the symptoms of malaria itself.[8]
A systematic review and meta-analysis comparing the safety of DP and AL in African children found that DP was associated with a slightly higher frequency of early vomiting, cough, and diarrhea.[10] However, another longitudinal study in young HIV-infected and uninfected children found no significant differences in the risk of adverse events between the two treatment arms, although recent treatment with DP was associated with an increased risk of vomiting.[11]
Table 2: Comparative Safety of this compound-Piperaquine (DP) vs. Artemether-Lumefantrine (AL)
| Adverse Event | This compound-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Key Findings | Citations |
| Early Vomiting | More Frequent | Less Frequent | DP is associated with a higher frequency of early vomiting. | [10] |
| Cough | More Frequent | Less Frequent | DP is associated with a higher frequency of cough. | [10] |
| Diarrhea | More Frequent | Less Frequent | DP is associated with a higher frequency of diarrhea. | [10] |
| Overall Adverse Events | No Significant Difference | No Significant Difference | Both treatments are generally well-tolerated. | [8][9] |
Pharmacokinetics
Artemether is rapidly absorbed and metabolized in the body to its active form, DHA.[3][4] Both artemether and DHA have short plasma half-lives, typically around 2 hours.[4][12] This rapid clearance is advantageous in preventing the selection of resistant parasites but also necessitates their use in combination with a longer-acting partner drug to ensure complete parasite eradication.[1]
Studies in healthy volunteers have shown considerable inter-individual variability in the pharmacokinetic parameters of both artemether and DHA.[12] Food has been shown to increase the absorption of artemether.[3]
In a study comparing various artemisinin derivatives in rats, the bioavailability after intramuscular injection was found to be lower for artemether (54%) compared to DHA (85%).[5] The conversion of artemether to DHA was also quantified, with approximately 3.7-12.4% of the total artemether dose being converted to DHA.[5]
In vitro studies have shown that DHA has a lower affinity for blood cells compared to artemisinin and artemether.[13]
Table 3: Pharmacokinetic Parameters of Artemether and this compound
| Parameter | Artemether | This compound (as metabolite of Artemether) | Key Findings | Citations |
| Cmax (ng/mL) | 184 ± 100 | 126 ± 46 | Shows high inter-individual variability. | [12] |
| Tmax (hr) | 1.56 ± 0.68 | 1.69 ± 0.59 | Rapidly absorbed and converted. | [12] |
| Terminal Elimination Half-life (hr) | 2.00 ± 0.71 | 1.80 ± 0.31 | Both have short half-lives. | [12] |
| Protein Binding | 95.4% | 47% - 76% | Both are highly bound to plasma proteins. | [3] |
| Bioavailability (IM, rats) | 54% | 85% | DHA has higher bioavailability after IM injection in rats. | [5] |
Mechanism of Action
The antimalarial action of artemisinin and its derivatives is attributed to their endoperoxide bridge.[2] The generally accepted mechanism involves the activation of the drug by intra-parasitic heme iron in the parasite's food vacuole.[3] This interaction cleaves the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[1][14] These highly reactive species are thought to damage parasite proteins, lipids, and nucleic acids, leading to parasite death.[14]
One of the proposed targets for artemisinins is the Plasmodium falciparum calcium ATPase 6 (PfATP6).[14] Inhibition of this protein disrupts calcium homeostasis within the parasite, contributing to its death.[14] Another protein implicated is the translationally controlled tumor protein (TCTP).[14]
Caption: Proposed mechanism of action for artemisinin derivatives.
Experimental Protocols
In Vivo Efficacy Study (Rodent Model)
A common experimental protocol to assess the in vivo antimalarial activity is the 4-day suppressive test in mice infected with Plasmodium berghei.
-
Infection: Laboratory mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: The test compounds (e.g., this compound, artemether) are administered orally or intramuscularly once daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite suppression.
Pharmacokinetic Study (Healthy Volunteers)
-
Study Population: A cohort of healthy adult volunteers is recruited.
-
Drug Administration: A single oral dose of artemether-lumefantrine is administered to the subjects.
-
Blood Sampling: Venous blood samples are collected at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Plasma concentrations of artemether and this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Caption: Generalized workflow for in vivo efficacy and pharmacokinetic studies.
Conclusion
Both this compound and artemether are highly effective antimalarial agents that form the cornerstone of modern malaria treatment. The choice between their respective combination therapies, DP and AL, may depend on specific regional factors, such as transmission intensity and the prevalence of partner drug resistance. DP, containing the active metabolite DHA, generally shows a longer prophylactic effect and, in some studies, a lower rate of treatment failure compared to AL. However, both regimens are safe and well-tolerated. The rapid pharmacokinetic profiles of both parent drug and active metabolite underscore the necessity of their use in combination therapies. Further research into the nuances of their mechanisms of action and the potential for resistance development remains a critical area of investigation for the global malaria research community.
References
- 1. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Artemether - Wikipedia [en.wikipedia.org]
- 5. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. This compound-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 8. Artemether-Lumefantrine versus this compound-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. malariaworld.org [malariaworld.org]
- 11. Safety and tolerability of artemether-lumefantrine versus this compound-piperaquine for malaria in young HIV-infected and uninfected children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of in vitro/in vivo blood distribution and pharmacokinetics of artemisinin, artemether and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial: Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for Uncomplicated Malaria
In the landscape of antimalarial therapeutics, artemisinin-based combination therapies (ACTs) remain the cornerstone for treating uncomplicated Plasmodium falciparum malaria. Among the most widely utilized ACTs are dihydroartemisinin-piperaquine (DHA-PPQ) and artemether-lumefantrine (AL). This guide provides a comprehensive comparison of these two therapies based on head-to-head clinical trial data, intended for researchers, scientists, and drug development professionals.
Comparative Efficacy
Numerous randomized controlled trials have demonstrated that both DHA-PPQ and AL are highly effective in treating uncomplicated falciparum malaria, with PCR-corrected efficacy rates typically exceeding 95% by day 28. However, a key differentiator lies in their post-treatment prophylactic effects. DHA-PPQ, with the longer half-life of its partner drug piperaquine, generally exhibits a superior prophylactic effect, leading to a lower risk of recurrent parasitemia in the weeks following treatment, particularly in areas of high transmission.[1][2]
A systematic review and meta-analysis of 25 studies involving over 13,000 children in Africa found that the PCR-adjusted treatment failure was significantly lower in the DHA-PPQ group on both day 28 and day 42 compared to the AL group.[3] Similarly, another study in Uganda reported a significantly lower unadjusted risk of recurrent falciparum parasitemia at both 28 and 42 days for participants treated with DHA-PPQ.[1]
Table 1: PCR-Corrected Efficacy in African Children (Systematic Review Data)
| Outcome | Follow-up Duration | Risk Ratio (RR) [95% CI] | No. of Participants | No. of Studies | Interpretation |
| Treatment Failure | Day 28 | 0.45 [0.29–0.68] | 8,508 | 16 | Favors DHA-PPQ |
| Treatment Failure | Day 42 | 0.60 [0.47–0.78] | 5,959 | 17 | Favors DHA-PPQ |
| Source: Systematic review and meta-analysis of randomized control trials in Africa.[3] |
Table 2: Unadjusted and Adjusted Risk of Recurrent Parasitemia in a Ugandan Trial
| Outcome | Follow-up Duration | This compound-Piperaquine (DHA-PPQ) | Artemether-Lumefantrine (AL) | Risk Difference (RD) [95% CI] |
| Unadjusted Recurrent Parasitemia | Day 28 | 11% | 29% | 18% [11%–26%] |
| Unadjusted Recurrent Parasitemia | Day 42 | 43% | 53% | 9.6% [0%–19%] |
| Adjusted Recurrent Parasitemia (Recrudescence) | Day 28 | 1.9% | 8.9% | 7.0% [2.5%–12%] |
| Adjusted Recurrent Parasitemia (Recrudescence) | Day 42 | 6.9% | 16% | 9.5% [2.8%–16%] |
| Source: Randomized single-blinded clinical trial in Apac, Uganda.[1] |
Secondary Outcomes
Beyond parasite clearance, clinical trials have assessed several secondary outcomes that are crucial for a comprehensive evaluation of these therapies.
-
Gametocyte Carriage: DHA-PPQ has been associated with a lower risk of developing gametocytemia after therapy, which has implications for reducing malaria transmission.[2]
-
Hemoglobin Recovery: Some studies have indicated a higher mean increase in hemoglobin levels in patients treated with DHA-PPQ compared to those treated with AL.[1]
-
Fever Clearance: Both treatments are effective in rapidly clearing fever, although one study noted a significantly lower risk of fever on day 1 with DHA-PPQ.[4]
Safety and Tolerability
Both DHA-PPQ and AL are generally well-tolerated, with most adverse events being mild to moderate in severity and consistent with the symptoms of malaria itself.[1] However, some differences in the frequency of specific adverse events have been reported. A meta-analysis found that DHA-PPQ was associated with a slightly higher frequency of cough.[5][6] Another review noted a higher incidence of early vomiting, cough, and diarrhea in the DHA-PPQ treatment arm.[7]
Table 3: Common Adverse Events
| Adverse Event | This compound-Piperaquine (DHA-PPQ) | Artemether-Lumefantrine (AL) | Notes |
| Cough | More frequent[5][6] | Less frequent | Statistically significant difference observed in some meta-analyses. |
| Early Vomiting | More frequent[7] | Less frequent | Observed in a meta-analysis. |
| Diarrhea | More frequent[7] | Less frequent | Observed in a meta-analysis. |
| Serious Adverse Events | Uncommon and generally unrelated to study drugs | Uncommon and generally unrelated to study drugs | Both drugs are considered safe.[1] |
Experimental Protocols
The methodologies for head-to-head clinical trials of DHA-PPQ and AL generally follow the standardized protocols for therapeutic efficacy studies recommended by the World Health Organization (WHO).
Study Design: Most studies are randomized, single-blinded or open-label clinical trials.[1][8]
Patient Population: Typically, trials enroll children (e.g., 6 months to 10 years of age) with uncomplicated P. falciparum malaria, confirmed by microscopy.[1][9] Key inclusion criteria often include fever or a history of fever and a parasite density within a specified range.
Treatment Administration:
-
DHA-PPQ: Administered once daily for three days.[2]
-
AL: Administered twice daily for three days.[2] It is often recommended to be given with fatty food to improve absorption.[2]
Follow-up: Patients are typically followed for 28 or 42 days.[1][9] Follow-up visits are scheduled on days 1, 2, 3, 7, 14, 21, 28, 35, and 42. During these visits, clinical assessments are performed, and blood smears are collected for parasite quantification.
Outcome Measures:
-
Primary Outcome: The primary endpoint is typically the PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at day 28 or 42. This involves genotyping to distinguish between recrudescence (treatment failure) and new infections.
-
Secondary Outcomes: These often include parasite and fever clearance times, gametocyte carriage, and changes in hemoglobin levels.
Data Analysis: The efficacy of the two treatments is compared by calculating the risk ratio (RR) or risk difference (RD) with 95% confidence intervals (CI).[3][1]
Visualizations
Caption: Workflow of a head-to-head clinical trial comparing DHA-PPQ and AL.
Caption: Generalized mechanism of action for Artemisinin-based Combination Therapies (ACTs).
References
- 1. Artemether-Lumefantrine versus this compound-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemether-Lumefantrine versus this compound-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and safety of this compound-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ugandan children: a systematic review and meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound–piperaquine versus artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ugandan children: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemether-lumefantrine versus this compound-piperaquine for treatment of malaria: a randomized trial. [escholarship.org]
- 9. Safety and efficacy of this compound-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children | Medicines for Malaria Venture [mmv.org]
Dihydroartemisinin: A Comparative Guide to its Standalone Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent.[1][2] Beyond its success in treating malaria, a growing body of preclinical evidence has illuminated its potential as a standalone anticancer agent.[1][3] This guide provides a comprehensive comparison of DHA's anticancer performance against other artemisinin derivatives and conventional chemotherapeutic agents, supported by experimental data and detailed protocols.
DHA exhibits several advantages over its parent compound, artemisinin, including greater water solubility and more potent antimalarial and anticancer activity.[1] Its anticancer effects are multifaceted, encompassing the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and suppression of tumor metastasis and angiogenesis.[1][4]
Comparative Anticancer Activity
The cytotoxic effect of this compound (DHA) has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates DHA's efficacy as a standalone agent.
Comparison with Artemisinin and its Derivatives
DHA consistently demonstrates superior anticancer activity compared to its parent compound, artemisinin. For instance, in MCF-7 breast cancer cells, the IC50 of DHA was found to be significantly lower than that of artemisinin, indicating greater potency.[5]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | This compound | 129.1 (24h) | [6] |
| Artemisinin | 396.6 (24h) | [6] | ||
| MDA-MB-231 | Breast Cancer | This compound | 62.95 (24h) | [6] |
| Artemisinin | 336.63 (24h) | [6] | ||
| PC9 | Lung Cancer | This compound | 19.68 (48h) | [6] |
| NCI-H1975 | Lung Cancer | This compound | 7.08 (48h) | [6] |
| Hep3B | Liver Cancer | This compound | 29.4 (24h) | [6] |
| Huh7 | Liver Cancer | This compound | 32.1 (24h) | [6] |
| PLC/PRF/5 | Liver Cancer | This compound | 22.4 (24h) | [6] |
| HepG2 | Liver Cancer | This compound | 40.2 (24h) | [6] |
| HCT116 | Colorectal Cancer | This compound | 21.45 (48h) | [7] |
| SW620 | Colorectal Cancer | This compound | 15.08 ± 1.70 (24h) | [8] |
| DLD-1 | Colorectal Cancer | This compound | 38.46 ± 4.15 (24h) | [8] |
| COLO205 | Colorectal Cancer | This compound | 25.19 ± 2.81 (24h) |
Comparison with Standard Chemotherapeutic Agents
Emerging evidence suggests that DHA's cytotoxicity is comparable to, and in some cases exceeds, that of established chemotherapeutic drugs in certain cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Lung Cancer | This compound | 69.42–88.03 | [9] |
| Doxorubicin | 4.06 | [9] | ||
| Cisplatin | 9.38 | [9] | ||
| A549/DOX (Doxorubicin-resistant) | Lung Cancer | This compound | - | [9] |
| Doxorubicin | 54.32 | [9] | ||
| A549/DDP (Cisplatin-resistant) | Lung Cancer | This compound | - | [9] |
| Cisplatin | 19.74 | [9] | ||
| MDA-MB-231 | Breast Cancer | This compound | 131.37±29.87 | [10] |
| Doxorubicin | - | |||
| Ishikawa | Endometrial Cancer | This compound | ~40 (48h) | [11] |
| Cisplatin | ~20 (96h) | [11] |
Mechanisms of Anticancer Action
DHA exerts its anticancer effects through a variety of mechanisms, primarily by inducing oxidative stress and modulating key signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
DHA is a potent inducer of apoptosis in cancer cells. This programmed cell death is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.[1] Studies have shown a dose-dependent increase in the apoptotic cell population in various cancer cell lines upon treatment with DHA. For example, in human ovarian carcinoma cells (A2780 and OVCAR-3), DHA induced a significant, dose-dependent increase in apoptosis.[12]
Cell Cycle Arrest
DHA can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. It has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell types.[13][14] In pancreatic cancer cells, DHA treatment led to a dose-dependent increase in the percentage of cells in the G0/G1 phase.[13] Similarly, in colorectal cancer cells, DHA caused cell cycle arrest at the G2/M phase.[14]
| Cell Line | Cancer Type | Effect on Cell Cycle | Reference |
| BxPC-3 | Pancreatic Cancer | G0/G1 arrest | [13] |
| AsPC-1 | Pancreatic Cancer | G0/G1 arrest | [13] |
| HCT116 | Colorectal Cancer | G2/M arrest | [7] |
| DLD1 | Colorectal Cancer | G2/M arrest | [7] |
| RKO | Colorectal Cancer | G2/M arrest | [7] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | G1 arrest | [15] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | G1 arrest | [15] |
Modulation of Signaling Pathways
DHA's anticancer activity is intricately linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is frequently hyperactivated in cancer. DHA has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell growth.[4][6][16]
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. DHA has been demonstrated to suppress the activation of key components of this pathway, such as Raf, MEK, and ERK, in cancer cells.[6][17]
Figure 2: this compound inhibits the MAPK/ERK signaling pathway.
The NF-κB pathway plays a critical role in inflammation, immunity, and cancer cell survival. DHA has been shown to inhibit the activation of NF-κB, leading to decreased expression of its downstream target genes involved in angiogenesis and cell survival.[18][19][20]
Figure 3: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
To facilitate the validation and further investigation of DHA's anticancer properties, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of DHA on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DHA in complete culture medium. A vehicle control (medium with the same concentration of DMSO used to dissolve DHA) should also be prepared.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of DHA or the vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after DHA treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of DHA or a vehicle control for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of DHA on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with DHA as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of the PI-stained DNA.
Conclusion
The evidence presented in this guide strongly supports the validation of this compound as a potent standalone anticancer agent. Its superior efficacy compared to artemisinin, coupled with its ability to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways, underscores its therapeutic potential. While direct comparative data with a broader range of standard chemotherapeutics is still expanding, the existing in vitro and preclinical data warrant further investigation and clinical evaluation of DHA as a novel cancer therapeutic. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the anticancer mechanisms of this promising natural product derivative.
References
- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Apo2L/TRAIL-Mediated Apoptosis in Pancreatic Cancer Cells via ROS-Mediated Up-Regulation of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits the Raf/ERK/MEK and PI3K/AKT pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and its anticancer activity against endometrial carcinoma and cervical cancer: involvement of apoptosis, autophagy and transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, an artemisinin derivative, reverses oxaliplatin resistance in human colorectal cancer cells by regulating the SIRT3/PI3K/AKT signalling pathway. [ve.scielo.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Increases the Sensitivity of Photodynamic Therapy Via NF-κB/HIF-1α/VEGF Pathway in Esophageal Cancer Cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Dihydroartemisinin Derivatives
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of key dihydroartemisinin derivatives: artesunate, artemether, and this compound (DHA) itself. This compound is the primary active metabolite responsible for the antimalarial activity of most artemisinin-based compounds.[1][2][3] Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these derivatives is crucial for optimizing dosing strategies and ensuring therapeutic efficacy in the treatment of malaria.
Artemisinin and its semi-synthetic derivatives are renowned for their rapid parasite clearance and are mainstays in modern combination therapies.[1][2] Artesunate, a water-soluble hemisuccinyl ester, and artemether, a lipid-soluble methyl ether, are both rapidly converted in the body to DHA.[4] This conversion process, however, varies in rate and extent depending on the parent compound and the route of administration, leading to significant differences in their pharmacokinetic behavior.[5]
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of artesunate, artemether, and their common active metabolite, this compound, are summarized below. These parameters exhibit considerable inter-individual variability and are influenced by the route of administration and the clinical status of the patient (e.g., healthy vs. malaria-infected).[6][7]
Table 1: Pharmacokinetic Parameters of Artesunate (AS) and its Metabolite this compound (DHA)
| Parameter | Route | Subject | Artesunate (AS) | This compound (DHA) from AS | Citations |
| Cmax | IV | Malaria Patients | 29.5 µM (11,343 ng/mL) | 9.3 µM (2,642 ng/mL) | [8] |
| IV | Malaria Patients | 3260 ng/mL | 3140 ng/mL | [9] | |
| Oral | Malaria Patients | 51 ng/mL | 473 ng/mL | [10] | |
| Tmax | IV | Malaria Patients | - | ~25 min | [8][11] |
| IM | Malaria Patients | < 20 min | - | [12] | |
| t½ (Half-life) | IV | Malaria Patients | 2.7 min | 40 min | [8] |
| IV | Malaria Patients | 0.25 h | 1.31 h | [9] | |
| CL (Clearance) | IV | Malaria Patients | 2.33 L/h/kg | 0.75 L/h/kg | [8] |
| Vd (Volume of Distribution) | IV | Malaria Patients | 0.14 L/kg | 0.76 L/kg | [8] |
| AUC₀-∞ | Oral | Malaria Patients | 113 ng·h/mL | 1404 ng·h/mL | [10] |
| IV | Malaria Patients | 727 ng·h/mL | 3492 ng·h/mL | [9] |
Note: Values are presented as mean, median, or range as reported in the cited studies. Conversion between µM and ng/mL uses molecular weights of 384.4 g/mol for AS and 284.35 g/mol for DHA.
Table 2: Pharmacokinetic Parameters of Artemether (AM) and its Metabolite this compound (DHA)
| Parameter | Route | Subject | Artemether (AM) | This compound (DHA) from AM | Citations |
| Cmax | Oral | Healthy Volunteers | 184 ± 100 ng/mL | 126 ± 46 ng/mL | [6] |
| Oral | Malaria Patients | 34 ng/mL | 119 ng/mL | [10] | |
| Tmax | Oral | Healthy Volunteers | 1.56 ± 0.68 h | 1.69 ± 0.59 h | [6] |
| IM | Malaria Patients | 10 h (median) | - | [12][13] | |
| t½ (Half-life) | Oral | Healthy Volunteers | 2.00 ± 0.71 h | 1.80 ± 0.31 h | [6] |
| CL/F (Apparent Clearance) | Oral | Healthy Volunteers | 257 ± 140 L/h | 269 ± 57 L/h | [6] |
| Vd/F (Apparent Volume of Distribution) | Oral | Healthy Volunteers | 666 ± 220 L | 702 ± 220 L | [6] |
| AUC₀-∞ | Oral | Healthy Volunteers | 385 ± 170 ng·h/mL | 294 ± 58 ng·h/mL | [6] |
| Oral | Malaria Patients | 168 ng·h/mL | 382 ng·h/mL | [10] |
Note: Values are presented as mean ± standard deviation or geometric mean as reported in the cited studies.
Table 3: Pharmacokinetic Parameters of this compound (DHA) Administered Directly
| Parameter | Route | Subject | Cmax | Tmax | t½ (Half-life) | CL/F (L/h/kg) | Vd/F (L/kg) | AUC₀-∞ | Citations |
| DHA | Oral | Malaria Patients | - | - | 0.85 ± 0.15 h | 1.19 | 1.47 | - | [14] |
| DHA | Oral | Rats | 0.2 mg/mL | 24 h | 2.88 h | 2.5 x 10⁻⁴ L/h/kg | 1.1 x 10⁻³ L/kg | 9 mg·h/mL | [15][16] |
| DHA-Disulphide Derivative | Oral | Rats | 2.1 mg/mL | 12 h | 9.9 h | 1.08 x 10⁻⁴ L/h/kg | 1.55 x 10⁻³ L/kg | 28.5 mg·h/mL | [15][16] |
Note: Data for the DHA-disulphide derivative is included to illustrate efforts to modify the pharmacokinetic profile of DHA, notably to extend its short half-life.[15][16]
Metabolic Pathway and Experimental Workflow
The metabolic conversion of parent drugs to DHA is a critical step in their mechanism of action. This process, along with a typical workflow for a clinical pharmacokinetic study, is visualized below.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to ensure accuracy and reproducibility.
Study Design and Subjects
Pharmacokinetic studies are typically conducted in either healthy adult volunteers or patients diagnosed with uncomplicated Plasmodium falciparum malaria.[6][8] Many study designs are open-label and may involve a crossover design to compare different formulations or routes of administration in the same subjects.[8] Patient cohorts are monitored for clinical symptoms, parasite clearance, and fever clearance time alongside pharmacokinetic sampling.[14]
Drug Administration and Sample Collection
-
Administration: Drugs are administered via intravenous (IV), intramuscular (IM), or oral (PO) routes at specified doses.[11][12] For oral drugs, administration with a standard meal may be required, particularly for lipid-soluble compounds like artemether, to assess the impact of food on absorption.[7]
-
Sampling: Venous blood samples are collected at multiple time points. This typically includes a pre-dose sample (0 hours) and a series of post-dose samples (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours) to accurately capture the absorption, distribution, and elimination phases.[6][8] Plasma is separated by centrifugation and stored at -80°C until analysis.[8]
Bioanalytical Method
The concentrations of the parent drug and its metabolite (DHA) in plasma samples are quantified using validated high-performance liquid chromatography (HPLC) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][14][18] These methods offer high sensitivity and specificity, with lower limits of quantification typically in the range of 1-10 ng/mL.[14][18] Quality control samples at low, medium, and high concentrations are analyzed with each batch to ensure precision and accuracy.[6][14]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonLin.[18] Key parameters determined include:
-
Cmax (Maximum Concentration): The peak plasma concentration observed.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Summary of Key Pharmacokinetic Differences
-
Artesunate (AS): As a water-soluble derivative, artesunate is suitable for intravenous, intramuscular, and oral administration.[11] Following administration, it is very rapidly and extensively hydrolyzed by plasma esterases into the active metabolite DHA, to the extent that it is often considered a pro-drug for DHA.[3][17] Its own half-life is extremely short, often measured in minutes.[8][9]
-
Artemether (AM): This lipid-soluble derivative is formulated for oral and intramuscular use.[1] Its absorption after oral administration can be erratic and is influenced by food intake.[7] When given as an oil-based intramuscular injection, it forms a depot at the injection site, leading to slow and prolonged absorption.[5][12] Metabolism to DHA is primarily mediated by hepatic CYP3A4/5 enzymes.[1][6]
-
This compound (DHA): As the active moiety, DHA has a characteristically short elimination half-life, generally between 1-2 hours.[1][6][14] This rapid elimination necessitates its use in combination with a longer-acting partner drug to prevent recrudescence of infection. Efforts to create derivatives with longer half-lives are ongoing.[15][16] DHA is eliminated mainly through glucuronidation by UGT enzymes.[1][17]
References
- 1. clinpgx.org [clinpgx.org]
- 2. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the pharmacokinetics of Coartem® | springermedizin.de [springermedizin.de]
- 8. A pharmacokinetic and pharmacodynamic study of intravenous vs oral artesunate in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of this compound-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nijophasr.net [nijophasr.net]
- 16. nijophasr.net [nijophasr.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. academic.oup.com [academic.oup.com]
In Vitro Showdown: A Comparative Guide to the Cytotoxic Effects of Dihydroartemisinin and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the cytotoxic properties of two potent anti-cancer agents: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, and Paclitaxel (PTX), a widely used chemotherapeutic drug. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to be a valuable resource for researchers investigating novel and established anti-neoplastic compounds.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro cytotoxicity of this compound and Paclitaxel across a range of human cancer cell lines, as determined by various cell viability assays.
Table 1: Cytotoxicity of this compound (DHA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay |
| HL-60 | Leukemia | 2 | 48 | - |
| PC-9 | Lung Cancer | 19.68 | 48 | - |
| NCI-H1975 | Lung Cancer | 7.08 | 48 | - |
| A549 | Lung Cancer | 69.42 - 88.03 | - | - |
| Hep3B | Liver Cancer | 29.4 | 24 | - |
| Huh7 | Liver Cancer | 32.1 | 24 | - |
| PLC/PRF/5 | Liver Cancer | 22.4 | 24 | - |
| HepG2 | Liver Cancer | 40.2 | 24 | - |
| SW620 | Colorectal Cancer | 15.08 ± 1.70 | 24 | - |
| DLD-1 | Colorectal Cancer | 38.46 ± 4.15 | 24 | - |
| HCT116 | Colorectal Cancer | 18.52 ± 2.65 | 24 | - |
| COLO205 | Colorectal Cancer | 22.14 ± 3.11 | 24 | - |
| SW480 | Colorectal Cancer | 65.19 ± 5.89 | 24 | - |
Data compiled from multiple sources. Variations in experimental conditions can affect IC50 values.[1][2][3][4]
Table 2: Cytotoxicity of Paclitaxel (PTX) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) | Assay |
| Various | 8 Human Tumors | 2.5 - 7.5 | 24 | Clonogenic |
| NSCLC (Median) | Non-Small Cell Lung | 9,400 | 24 | Tetrazolium-based |
| NSCLC (Median) | Non-Small Cell Lung | 27 | 120 | Tetrazolium-based |
| SCLC (Median) | Small Cell Lung | 25,000 | 24 | Tetrazolium-based |
| SCLC (Median) | Small Cell Lung | 5,000 | 120 | Tetrazolium-based |
| SK-BR-3 | Breast Cancer (HER2+) | ~10-20 | 72 | MTS |
| MDA-MB-231 | Breast Cancer (TNBC) | ~3-5 | 72 | MTS |
| T-47D | Breast Cancer (Luminal A) | ~1-2 | 72 | MTS |
| MCF-7 | Breast Cancer | 3,500 | - | MTT |
| BT-474 | Breast Cancer | 19 | - | MTT |
Data compiled from multiple sources. Paclitaxel's cytotoxicity is highly dependent on exposure duration.[5][6][7][8][9]
Mechanisms of Action & Signaling Pathways
While both compounds induce apoptosis, their primary mechanisms of action differ significantly. This compound's cytotoxicity is largely driven by iron-dependent generation of reactive oxygen species (ROS), whereas Paclitaxel acts by disrupting microtubule dynamics.
This compound (DHA): ROS-Mediated Apoptosis
The cytotoxic effect of DHA is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intracellular ferrous iron (Fe²⁺), which is abundant in cancer cells. This cleavage generates a burst of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. DHA primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the regulation of the Bcl-2 family proteins, loss of mitochondrial membrane potential, and the release of cytochrome c. Some studies also indicate an involvement of the extrinsic (death receptor) pathway.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
cross-resistance studies between dihydroartemisinin and other antimalarial drugs
An in-depth analysis of cross-resistance patterns between dihydroartemisinin (DHA) and other antimalarial drugs, supported by experimental data and detailed methodologies.
The emergence and spread of resistance to artemisinin and its derivatives, including the active metabolite this compound (DHA), pose a significant threat to global malaria control efforts. Understanding the mechanisms of DHA resistance and the corresponding cross-resistance profiles to other antimalarial agents is crucial for the development of effective next-generation therapies and for preserving the efficacy of current artemisinin-based combination therapies (ACTs). This guide provides a comparative overview of cross-resistance studies, presenting key quantitative data, experimental protocols, and insights into the underlying molecular mechanisms.
Quantitative Analysis of Cross-Resistance
In vitro selection for DHA resistance in Plasmodium falciparum has been shown to confer cross-resistance to a range of other antimalarial drugs. The following table summarizes the 50% inhibitory concentration (IC50) values for DHA and other antimalarials against the DHA-sensitive parent parasite line (Dd2) and two in vitro-selected DHA-resistant clones (DHA1 and DHA2). The resistant clones exhibit a significant increase in IC50 values for most of the tested drugs, indicating a multidrug resistance phenotype.
| Antimalarial Drug | Chemical Class | Dd2 (Parental) IC50 (nM) | DHA1 (Resistant) IC50 (nM) | DHA2 (Resistant) IC50 (nM) | Fold Increase in Resistance (DHA1 vs Dd2) | Fold Increase in Resistance (DHA2 vs Dd2) |
| This compound (DHA) | Artemisinin | 7.6 ± 1.2 | 243 ± 21 | 196 ± 18 | ~32 | ~26 |
| Artemisinin (ART) | Artemisinin | 12.5 ± 2.1 | >200 | >200 | >16 | >16 |
| Artesunate (ATS) | Artemisinin | 4.1 ± 0.7 | 42 ± 5 | 38 ± 4 | ~10 | ~9 |
| Artemether (ATM) | Artemisinin | 3.9 ± 0.6 | 21 ± 3 | 19 ± 2 | ~5 | ~5 |
| Mefloquine (MQ) | Amino alcohol | 38 ± 5 | 185 ± 22 | 165 ± 19 | ~5 | ~4 |
| Lumefantrine (LUM) | Amino alcohol | 2.5 ± 0.4 | 15 ± 2 | 13 ± 2 | ~6 | ~5 |
| Chloroquine (CQ) | 4-aminoquinoline | 150 ± 25 | 250 ± 30 | 230 ± 28 | ~1.7 | ~1.5 |
| Atovaquone (ATQ) | Naphthoquinone | 1.1 ± 0.2 | 1.3 ± 0.3 | 1.2 ± 0.2 | ~1.2 | ~1.1 |
Data compiled from in vitro studies selecting for DHA resistance.[1][2]
Experimental Protocols
In Vitro Selection for this compound Resistance
The generation of DHA-resistant P. falciparum lines is a critical step in studying resistance mechanisms and cross-resistance profiles. The following is a generalized protocol for the in vitro selection of DHA-resistant parasites.
Objective: To select for and isolate P. falciparum parasites with reduced susceptibility to this compound.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
This compound (DHA) stock solution
-
96-well culture plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Methodology:
-
Initial Culture: Synchronized ring-stage parasites of the parent strain (e.g., Dd2) are cultured to a parasitemia of approximately 0.5-1%.
-
Drug Pressure Application: The parasite culture is exposed to a sub-lethal concentration of DHA. The initial concentration is typically at or slightly above the IC50 value of the parent strain.
-
Recrudescence Monitoring: After the initial drug pressure, the culture is monitored for parasite recrudescence. This may take several days to weeks.
-
Stepwise Increase in Drug Concentration: Once the parasite population has recovered, the concentration of DHA is gradually increased in a stepwise manner. This process is repeated over several months.
-
Cloning of Resistant Parasites: After achieving a significant level of resistance (e.g., >10-fold increase in IC50), the resistant parasite population is cloned by limiting dilution to obtain clonal lines for further characterization.
-
Phenotypic and Genotypic Analysis: The resulting resistant clones are then subjected to drug sensitivity assays to determine their IC50 values for DHA and other antimalarials, and their genomes are analyzed for mutations associated with resistance.[1][2]
Caption: Workflow for in vitro selection of DHA-resistant parasites and subsequent analysis.
SYBR Green I-Based Drug Sensitivity Assay
The SYBR Green I assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial drugs against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium
-
Human erythrocytes
-
Antimalarial drug serial dilutions in a 96-well plate
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Parasite Culture Preparation: A synchronized ring-stage parasite culture is diluted to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
-
Drug Plate Inoculation: The parasite suspension is added to a 96-well plate pre-coated with serial dilutions of the antimalarial drugs.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Cell Lysis and Staining: After incubation, the plate is frozen and thawed to lyse the erythrocytes. Lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plate is incubated in the dark at room temperature for 1-2 hours, and the fluorescence is read using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is plotted against the drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Molecular Mechanisms and Signaling Pathways
Resistance to this compound is a complex multifactorial phenomenon. While mutations in the kelch13 (K13) gene are the primary molecular marker for artemisinin resistance in clinical isolates, in vitro studies have highlighted other contributing mechanisms, particularly in parasites that do not possess K13 mutations.
One significant mechanism observed in in vitro-selected DHA-resistant parasites is the amplification of the pfmdr1 gene . Increased copy numbers of pfmdr1, which encodes a transporter protein on the parasite's food vacuole, are associated with resistance to multiple drugs, including mefloquine and lumefantrine.[1][2] This amplification is thought to enhance the parasite's ability to efflux drugs or their toxic byproducts.
Furthermore, DHA and other artemisinins induce significant oxidative and proteotoxic stress within the parasite. This leads to the activation of stress response pathways, such as the unfolded protein response (UPR) . The UPR is a cellular signaling network that aims to restore protein homeostasis (proteostasis) in the endoplasmic reticulum (ER). In the context of artemisinin resistance, an enhanced UPR may allow the parasite to better cope with the protein damage caused by the drug, thereby promoting survival. The PERK branch of the UPR, involving the phosphorylation of eIF2α, has been implicated in this process.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Dihydroartemisinin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of dihydroartemisinin, a key compound in antimalarial drug development. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Core Principles of this compound Disposal
This compound is classified as toxic to aquatic life with long-lasting effects, and as a self-reactive substance that may cause a fire upon heating.[1] Therefore, preventing its release into the environment is paramount.[1][2][3] The primary and universally recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service, typically involving incineration at a permitted hazardous waste facility.[2][4] Always operate in accordance with applicable national, state, and local regulations.[2][3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes.[2][3][5]
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Use impervious gloves (inspect before use) and wear fire/flame-resistant clothing.
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.
Handle this compound in a well-ventilated area, avoiding the formation of dust and aerosols.[2][3]
Step-by-Step Disposal Procedures
Based on the chemical properties of this compound, two primary pathways for its degradation prior to final disposal can be considered: chemical neutralization and thermal degradation. These procedures should be performed by trained personnel in a controlled laboratory setting.
Method 1: Chemical Neutralization for Aqueous Waste Streams
This method is suitable for treating waste solutions containing this compound, particularly those resulting from synthesis or experimental procedures that may also contain reducing agents like sodium borohydride (NaBH₄).
Experimental Protocol: Neutralization of this compound Waste
Objective: To neutralize and degrade this compound in a liquid waste stream for subsequent disposal.
Materials:
-
Waste solution containing this compound.
-
30% Acetic acid solution in methanol.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate waste collection container, clearly labeled.
-
Stir plate and stir bar.
Procedure:
-
Place the container with the aqueous this compound waste solution in a chemical fume hood.
-
Begin stirring the solution gently.
-
Slowly add the 30% acetic acid/methanol solution dropwise to the waste.
-
Monitor the pH of the solution regularly. This compound is sensitive to acidic conditions, so the pH should not fall below a range of 5 to 6.
-
Continue adding the acid solution until the pH is stably within the 5-6 range. This step ensures the neutralization of any excess reducing agents and contributes to the degradation of the this compound.
-
Once neutralized, transfer the solution to a clearly labeled hazardous waste container designated for "Halogen-Free Organic Waste" for collection by a licensed waste disposal service.
Method 2: Thermal Degradation
For solid this compound waste or highly concentrated solutions, thermal degradation can be an effective precursor to final disposal. This should only be carried out if laboratory equipment and safety protocols permit.
Experimental Protocol: Thermal Degradation of this compound
Objective: To degrade solid or concentrated this compound waste through the application of heat.
Materials:
-
Solid this compound waste or concentrated solution.
-
A laboratory oven capable of maintaining a stable temperature and equipped with appropriate exhaust ventilation.
-
A suitable, heat-resistant container (e.g., borosilicate glass beaker).
Procedure:
-
Place the solid this compound waste in the heat-resistant container. Do not fill the container more than halfway.
-
Place the container in a laboratory oven within a chemical fume hood.
-
Set the oven temperature to 60°C. Studies have shown that heating at this temperature for several days accelerates the decomposition of this compound.[6][7]
-
Allow the material to heat for at least 48 hours to ensure significant degradation.
-
After the heating period, turn off the oven and allow the container to cool completely to room temperature inside the oven.
-
Once cooled, package the degraded material in a sealed, clearly labeled hazardous waste container for collection and incineration by a licensed waste disposal service.
Disposal of Contaminated Materials and Packaging
All materials that come into contact with this compound, including personal protective equipment, weighing boats, and empty containers, are considered contaminated.
-
Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Empty Containers: Original containers should be handled as the product itself. They can be triple-rinsed with a suitable solvent (e.g., methanol or ethyl acetate), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to laboratory procedures.[2]
-
Spills: In the event of a spill, avoid dust formation.[2] Collect the spilled material using a method that does not generate dust (e.g., using absorbent pads for liquids or carefully sweeping solids).[8] Place the collected material and all cleaning materials into a sealed container for hazardous waste disposal.[2]
Quantitative Data on this compound Degradation
The following table summarizes key quantitative parameters related to the degradation of this compound, which inform the disposal procedures.
| Parameter | Condition | Value | Source(s) |
| Chemical Stability | Neutralization pH Range | 5.0 - 6.0 | |
| Thermal Degradation | Accelerated Decomposition Temperature | 60°C | [6][7] |
| Thermolysis Temperature | 190°C | [6][7] | |
| Main Degradative Process Temperature Range | 260 - 330°C | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. A new decomposition product of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emro.who.int [emro.who.int]
Safeguarding Researchers: A Comprehensive Guide to Handling Dihydroartemisinin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydroartemisinin (DHA), a key compound in antimalarial drug development. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE and other essential safety information.
| Safety Parameter | Recommendation | Rationale and Source |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1] A face shield may be necessary where splashing is a risk.[2] | To prevent eye contact with DHA powder or solutions. Approved under standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective, low-permeability clothing or a lab coat.[1][3] For extensive handling, consider double gloving.[3][4] | To prevent skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[5] |
| Respiratory Protection | Generally not required in a well-ventilated area.[5] If dust formation is unavoidable or exposure limits are exceeded, a full-face respirator or an N95 dust mask should be used.[1][5] | To prevent inhalation of DHA dust.[2][6] |
| Engineering Controls | Handle in a well-ventilated place, preferably in a chemical fume hood.[6][7] | To minimize inhalation exposure and contain any potential spills. |
| Occupational Exposure Limits | No occupational exposure limit values have been established for this compound.[1][2][5] | Due to the lack of established limits, stringent adherence to PPE and engineering controls is crucial. |
| First Aid: Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water.[6][8] | To minimize absorption through the skin. |
| First Aid: Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] | To flush the chemical from the eyes and prevent damage. |
| First Aid: Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen.[6] | To provide fresh air and assist with breathing. |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6][8] | To dilute the substance and avoid further complications from vomiting. |
Operational Plan for Handling this compound
A systematic approach to handling DHA is essential for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
1. Weighing and Preparation of this compound Solutions:
-
Always wear the personal protective equipment detailed in the table above.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation risk.
-
Use non-sparking tools to handle the solid compound.[6]
-
When preparing solutions, add the solid DHA to the solvent slowly to avoid splashing.
2. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.[6]
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[9]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
-
Do not let the spilled material enter drains or waterways.[6]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
All materials contaminated with DHA, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
-
Segregate DHA waste from other laboratory waste streams.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers that are compatible with the waste.[10]
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and sources of ignition.
Disposal Method:
-
This compound is classified as an organic peroxide and is toxic to aquatic life with long-lasting effects; therefore, it must not be disposed of down the drain.[7]
-
Dispose of DHA waste through a licensed hazardous waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. osha.gov [osha.gov]
- 4. whca.org [whca.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fishersci.com [fishersci.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
